Upadacitinib
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQFJHHDOKWSHR-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027919 | |
| Record name | Upadacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310726-60-3 | |
| Record name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310726-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Upadacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310726603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Upadacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Upadacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UPADACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RA0KN46E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
16-19 | |
| Record name | Upadacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Upadacitinib's Effect on Cytokine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upadacitinib (RINVOQ®) is an oral, selective Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of several immune-mediated inflammatory diseases.[1][2] Its therapeutic effect is rooted in the modulation of cytokine signaling pathways that are central to the inflammatory process. This technical guide provides an in-depth overview of the mechanism of action of upadacitinib, focusing on its effects on cytokine signaling. It includes a compilation of quantitative data on its inhibitory activity, detailed descriptions of relevant experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and hormones.[3][4] This pathway plays a pivotal role in regulating immune responses, hematopoiesis, and cellular proliferation. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases are non-covalently associated with the intracellular domains of cytokine receptors.
Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation and subsequent phosphorylation of the receptor's intracellular domain. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of target genes involved in inflammation and immune function.[3]
Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.
Upadacitinib: Mechanism of Action
Upadacitinib is a small molecule inhibitor that functions as an ATP-competitive inhibitor of JAKs.[1][5] By binding to the ATP-binding site of the kinase domain, upadacitinib prevents the phosphorylation of JAKs and, consequently, the downstream phosphorylation and activation of STATs.[6][7] This blockade of the JAK-STAT signaling cascade inhibits the biological effects of numerous pro-inflammatory cytokines.
Selectivity Profile
A key characteristic of upadacitinib is its selectivity for JAK1 over the other JAK isoforms.[3][8] This selectivity is attributed to specific interactions within the ATP-binding pocket of JAK1.[9] The preferential inhibition of JAK1 is thought to provide a more targeted immunomodulatory effect while potentially minimizing off-target effects associated with the inhibition of other JAKs, such as the role of JAK2 in erythropoiesis and the function of JAK3 in lymphocyte development.[3]
Quantitative Data on Upadacitinib's Inhibitory Activity
The inhibitory potency and selectivity of upadacitinib have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms by Upadacitinib
| Janus Kinase Isoform | IC50 (nM) | Reference |
| JAK1 | 43 | [1] |
| JAK2 | 120 | [1] |
| JAK3 | 2300 | [1] |
| TYK2 | 4700 | [1] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of upadacitinib required to inhibit 50% of the enzymatic activity of the respective JAK isoform in a cell-free assay.
Table 2: Cellular Selectivity of Upadacitinib
| Parameter | Fold Selectivity | Reference |
| JAK1 vs. JAK2 | >40 | [1] |
| JAK1 vs. JAK3 | >130 | [1] |
| JAK1 vs. TYK2 | >190 | [1] |
Cellular selectivity was determined in engineered cell lines to assess the potency of upadacitinib against each individual kinase in a cellular context.
Impact on Cytokine-Induced STAT Phosphorylation
Upadacitinib has been shown to inhibit the phosphorylation of STAT proteins in response to stimulation by various cytokines in a concentration-dependent manner.[7] This pharmacodynamic effect has been demonstrated in both preclinical and clinical studies. For instance, upadacitinib potently inhibits IL-6-induced STAT3 phosphorylation (mediated by JAK1/JAK2) and IL-7-induced STAT5 phosphorylation (mediated by JAK1/JAK3).[1][7]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of upadacitinib.
In Vitro JAK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the direct inhibitory effect of upadacitinib on the enzymatic activity of purified JAK isoforms.
Principle: The assay measures the phosphorylation of a substrate peptide by the JAK enzyme. It utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, which is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., d2) conjugated to the substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant JAK enzyme, substrate peptide, ATP, and a serial dilution of upadacitinib.
-
Kinase Reaction: In a microplate, combine the JAK enzyme, substrate peptide, and upadacitinib (or vehicle control).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the HTRF detection reagents (anti-phospho-substrate antibody-Europium cryptate and streptavidin-d2 if the substrate is biotinylated).
-
Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the concentration of upadacitinib to determine the IC50 value.
HTRF Kinase Assay Workflow
Cellular Phospho-STAT Flow Cytometry Assay
This assay measures the inhibitory effect of upadacitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Principle: Cells are stimulated with a specific cytokine in the presence or absence of upadacitinib. The cells are then fixed and permeabilized to allow intracellular staining with fluorescently labeled antibodies that specifically recognize the phosphorylated form of a STAT protein. Flow cytometry is used to quantify the fluorescence intensity of the phospho-STAT signal on a single-cell level.
General Protocol:
-
Cell Preparation: Collect whole blood or isolate PBMCs.
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Inhibitor Incubation: Pre-incubate the cells with a serial dilution of upadacitinib or vehicle control for a specified time.
-
Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 to induce pSTAT3, or IL-7 to induce pSTAT5) and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde) to cross-link proteins and preserve the phosphorylation state.
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Permeabilization: Permeabilize the cells with a reagent like ice-cold methanol to allow antibody access to intracellular targets.
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Staining: Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody specific for the phosphorylated STAT protein of interest and cell surface markers to identify different cell populations (e.g., CD4 for T helper cells).
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Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the phospho-STAT signal. Plot the MFI against the upadacitinib concentration to determine the IC50 in a cellular context.
Phospho-Flow Cytometry Workflow
Visualization of Signaling Pathways
The following diagrams illustrate the JAK-STAT signaling pathway and the point of inhibition by upadacitinib.
JAK-STAT Signaling Pathway and Upadacitinib Inhibition
Conclusion
Upadacitinib is a selective JAK1 inhibitor that effectively modulates the signaling of numerous pro-inflammatory cytokines. Its mechanism of action, centered on the inhibition of the JAK-STAT pathway, has been well-characterized through a variety of in vitro and cellular assays. The quantitative data on its inhibitory potency and selectivity, combined with an understanding of its effects on STAT phosphorylation, provide a strong rationale for its therapeutic use in a range of immune-mediated inflammatory diseases. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of upadacitinib and other JAK inhibitors in both research and drug development settings.
References
- 1. revvity.com [revvity.com]
- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.co.jp [revvity.co.jp]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Staining for Analysis of the Expression and Phosphorylation of Signal Transducers and Activators of Transcription (STATs) in NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study Details Page [abbvieclinicaltrials.com]
- 9. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Upadacitinib's JAK Selectivity: A Technical Guide
Introduction
Upadacitinib (RINVOQ®) is an oral, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors, playing a pivotal role in immune responses and hematopoiesis.[1][3] The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Given the varied roles of each JAK isozyme, the selectivity of a JAK inhibitor is a key determinant of its efficacy and safety profile.[3][4] Upadacitinib was specifically engineered for greater selectivity for JAK1 over other JAK family members, with the hypothesis that this would translate into a more favorable benefit-risk profile by targeting key pro-inflammatory cytokine pathways while minimizing effects on pathways mediated by other JAKs.[5][6][7]
This technical guide provides an in-depth overview of the in vitro methods used to characterize the selectivity of Upadacitinib, presents the quantitative data from these assays, and visualizes the key signaling pathways and experimental workflows.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-activation and phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. Upadacitinib functions as an ATP-competitive inhibitor, blocking the kinase activity of JAKs and thereby preventing the downstream phosphorylation and activation of STATs.[8][9][10]
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. upadacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]
- 8. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
Upadacitinib's Impact on STAT Phosphorylation in Primary Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of upadacitinib, a selective Janus kinase (JAK) inhibitor, with a specific focus on its impact on Signal Transducer and Activator of Transcription (STAT) phosphorylation in primary human cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows involved.
Introduction: The JAK-STAT Pathway and Upadacitinib's Mechanism of Action
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.[1][2] The pathway is initiated when a ligand binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[2][3]
Upadacitinib is an oral, selective JAK inhibitor that primarily targets JAK1.[1][2] It functions as an adenosine triphosphate (ATP)-competitive inhibitor, blocking the kinase activity of JAKs and thereby preventing the phosphorylation and activation of downstream STAT proteins.[3][4] This disruption of the JAK-STAT signaling cascade results in the suppression of pro-inflammatory cytokine signaling, which is central to its therapeutic effects in various immune-mediated inflammatory diseases.[4][5]
Quantitative Analysis of Upadacitinib's Inhibitory Activity
The potency and selectivity of upadacitinib have been characterized in both enzymatic and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of upadacitinib against different JAK isoforms and its inhibitory effects on cytokine-induced STAT phosphorylation in primary cells.
Table 1: Upadacitinib IC50 Values in Enzymatic and Cellular Assays
| Assay Type | JAK1 (μM) | JAK2 (μM) | JAK3 (μM) | TYK2 (μM) | Reference |
| Enzymatic Assay | 0.043 | 0.12 | 2.3 | 4.7 | [4] |
| Engineered Cell Line Assay | 0.014 | 0.593 | - | - | [6] |
Table 2: Upadacitinib's Inhibition of Cytokine-Induced STAT Phosphorylation in Human Primary Cells
| Cell Type | Cytokine Stimulus | Phosphorylated STAT | Pathway Dependence | IC50 (nM) | Reference |
| Human Leukocytes | IL-6 | pSTAT3 | JAK1/JAK2 | Potently Inhibited | [7] |
| Human Leukocytes | IL-7 | pSTAT5 | JAK1/JAK3 | Potently Inhibited | [4] |
| Human Leukocytes | IL-2 | pSTAT5 | JAK1/JAK3 | Potently Inhibited | [8] |
| Human Leukocytes | IL-4 | pSTAT6 | JAK1/JAK3 | Potently Inhibited | [8] |
| Human Leukocytes | IL-15 | pSTAT5 | JAK1/JAK3 | Potently Inhibited | [8] |
| Human Leukocytes | IL-21 | pSTAT3 | JAK1/JAK3 | Potently Inhibited | [8] |
| Human Leukocytes | IFN-γ | pSTAT1 | JAK1/JAK2 | Potently Inhibited | [6] |
| Human Leukocytes | GM-CSF | pSTAT5 | JAK2/JAK2 | Less Potently Inhibited | [8] |
| Human Entheseal T Cells | IFN-γ | pSTAT1 | JAK1/JAK2 | Inhibition Observed | [9] |
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and experimental workflows discussed in this guide.
Caption: The canonical JAK-STAT signaling pathway.
Caption: Upadacitinib's competitive inhibition of ATP binding to JAK.
Caption: Workflow for assessing STAT phosphorylation by flow cytometry.
Experimental Protocols
The following provides a generalized, detailed methodology for assessing the impact of upadacitinib on cytokine-induced STAT phosphorylation in primary human cells, based on commonly cited practices.
4.1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA).
-
Dilution: Dilute the whole blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Harvesting: Aspirate the upper layer (plasma) and carefully collect the buffy coat layer containing PBMCs.
-
Washing: Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Cell Counting and Resuspension: Resuspend the cell pellet in a suitable cell culture medium (e.g., RPMI-1640) and perform a cell count to determine cell viability and concentration.
4.2. In Vitro Inhibition of STAT Phosphorylation
-
Cell Plating: Plate the isolated PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Upadacitinib Pre-incubation: Add varying concentrations of upadacitinib (or a vehicle control, e.g., DMSO) to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.[10]
-
Cytokine Stimulation: Add the specific cytokine of interest (e.g., 100 ng/mL of IL-6 or IFN-α) to the wells and incubate for 15 minutes at 37°C.[10]
-
Fixation: Immediately fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde) to stop the signaling cascade. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then add a permeabilization buffer (e.g., ice-cold methanol or a commercially available saponin-based buffer) to allow intracellular antibody staining. Incubate as per the manufacturer's instructions.
4.3. Flow Cytometry Analysis
-
Antibody Staining: Wash the permeabilized cells and then incubate with a cocktail of fluorochrome-conjugated antibodies for 30-60 minutes at room temperature, protected from light. The antibody panel should include an antibody against the phosphorylated STAT of interest (e.g., anti-pSTAT3-AF647) and antibodies to identify specific cell populations (e.g., anti-CD3 for T cells, anti-CD19 for B cells, anti-CD14 for monocytes).
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in a flow cytometry staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the specific leukocyte subpopulations based on their surface marker expression. Within each population, quantify the median fluorescence intensity (MFI) of the pSTAT signal to determine the level of STAT phosphorylation. The percentage of inhibition can be calculated relative to the cytokine-stimulated, vehicle-treated control.
Conclusion
Upadacitinib is a potent and selective JAK1 inhibitor that effectively blocks the phosphorylation of STAT proteins downstream of cytokine receptor activation. This inhibitory action is concentration-dependent and has been demonstrated across various primary human immune cell types. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of upadacitinib and other JAK inhibitors in a preclinical or translational research setting. The quantitative data and visual aids presented herein offer a comprehensive overview of upadacitinib's impact on the JAK-STAT signaling pathway.
References
- 1. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 3. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.abbvie.com [news.abbvie.com]
- 8. researchgate.net [researchgate.net]
- 9. POS0331 UPADACITINIB EFFECTIVELY LIMITS IL-23 DRIVEN INFLAMMATION AT THE ENTHESIS BY INHIBITING T CELL STAT1 PHOSPHORYLATION, IL-17A AND TNFα PRODUCTION | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint of Upadacitinib's JAK1 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular underpinnings of Upadacitinib's notable selectivity for Janus Kinase 1 (JAK1) over Janus Kinase 2 (JAK2). By dissecting the structural and biochemical interactions, we provide a comprehensive resource for understanding the nuanced mechanism of this targeted immunomodulator.
Introduction: The Significance of JAK1 Selectivity
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal to cytokine signaling pathways that regulate inflammation and immune responses.[1] While inhibition of JAKs has proven to be a successful therapeutic strategy for a range of autoimmune diseases, the individual roles of each JAK isoform are distinct. JAK1 is predominantly involved in the signaling of pro-inflammatory cytokines, whereas JAK2 is crucial for erythropoiesis and myelopoiesis.[1] Consequently, selective inhibition of JAK1 is hypothesized to offer a favorable benefit-risk profile by minimizing off-target effects associated with JAK2 inhibition, such as anemia and thrombocytopenia.[2] Upadacitinib (ABT-494) was engineered with this principle in mind, demonstrating significant selectivity for JAK1 over other JAK family members.[2][3]
Quantitative Analysis of Upadacitinib's Inhibitory Profile
The selectivity of Upadacitinib for JAK1 has been quantified through both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies consistently demonstrate a higher potency against JAK1.
Table 1: Enzymatic Assay Data for Upadacitinib
| Kinase | IC50 (nM) | Reference |
| JAK1 | 43 | [4] |
| JAK2 | 120 | [4] |
| JAK3 | 2300 | [4] |
| TYK2 | 4700 | [4] |
Table 2: Cellular Assay Data for Upadacitinib
| Assay | IC50 (nM) | Selectivity (fold vs. JAK1) | Reference |
| JAK1 (IL-6-induced pSTAT1) | 414 | - | [5] |
| JAK2 (GM-CSF-induced pSTAT5) | 19,917 | ~48 | [5] |
| JAK1/3 (IL-2-induced pSTAT5) | - | >100 vs JAK3 | [2] |
Note: Cellular assay IC50 values can vary depending on the cell type and specific cytokine stimulant used.
Table 3: Comparative Selectivity of JAK Inhibitors (Cellular Assays)
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK1/JAK2 Selectivity (fold) | Reference |
| Upadacitinib | ~14 | ~593 | ~42 | [6] |
| Tofacitinib | ~1.7-3.7 | ~1.8-4.1 | ~1 | [7] |
| Baricitinib | - | - | JAK1/2 inhibitor | [4] |
| Filgotinib | - | - | High JAK1 selectivity | [8][9] |
The Molecular Basis of JAK1 Selectivity
The selectivity of Upadacitinib for JAK1 over JAK2 is rooted in subtle yet critical differences in the amino acid composition of their ATP-binding pockets. These differences create a more favorable binding environment for Upadacitinib in JAK1.
The Role of the Hinge Region and Glycine-Rich Loop
Molecular modeling studies have revealed that the interaction of Upadacitinib with the hinge region and the glycine-rich loop of the kinase domain is a key determinant of its selectivity.[7] Upadacitinib forms more extensive hydrogen bond networks with residues in the JAK1 hinge region compared to JAK2.[10]
Key Amino Acid Residues
Specific amino acid variations between JAK1 and JAK2 in the ATP-binding site are crucial for Upadacitinib's selectivity. While the overall homology is high, differences in charge and steric hindrance play a significant role. For example, the substrate-binding site of JAK2 is more positively charged due to the presence of residues like Lys-857, whereas the corresponding region in JAK1 has a greater negative charge from residues such as Glu-883.[11][12] This charge difference can influence the binding affinity of inhibitors. Furthermore, a tyrosine residue (Tyr931) in the hinge region of JAK2, which is a phenylalanine in JAK1, presents a unique interaction site that can be exploited for designing selective inhibitors.[12][13]
Visualizing the Molecular Interactions and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
JAK-STAT Signaling Pathway
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Experimental Workflow for Cellular pSTAT Assay
Caption: A generalized workflow for a cellular STAT phosphorylation assay.
Structural Basis for Selectivity
Caption: A diagram illustrating the key structural determinants of Upadacitinib's selectivity.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are provided below. These are representative protocols synthesized from publicly available information and may require optimization for specific laboratory conditions.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of Upadacitinib required to inhibit 50% of the enzymatic activity of purified JAK1 and JAK2.
Materials:
-
Purified recombinant human JAK1 and JAK2 kinase domains
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Upadacitinib
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of Upadacitinib in kinase assay buffer.
-
In a 384-well plate, add the Upadacitinib dilutions. Include wells with vehicle control (DMSO) for 0% inhibition and wells without enzyme for 100% inhibition.
-
Add the JAK1 or JAK2 enzyme to each well (except the 100% inhibition control).
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence on a plate reader.
-
Calculate the percent inhibition for each Upadacitinib concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the Upadacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STAT Phosphorylation Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by Upadacitinib in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Upadacitinib
-
Cytokines: Recombinant human IL-6 (for JAK1) and GM-CSF (for JAK2)
-
Phosflow Lyse/Fix Buffer (BD Biosciences)
-
Phosflow Perm Buffer III (BD Biosciences)
-
Fluorescently labeled antibodies against pSTAT1 (for IL-6 stimulation) and pSTAT5 (for GM-CSF stimulation)
-
Flow cytometer
Procedure:
-
Culture cells in RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of Upadacitinib to the wells and incubate for 1-2 hours at 37°C.
-
Stimulate the cells with the appropriate cytokine (IL-6 for JAK1-dependent signaling, GM-CSF for JAK2-dependent signaling) for 15-30 minutes at 37°C.
-
Fix the cells by adding Phosflow Lyse/Fix Buffer.
-
Permeabilize the cells by adding cold Phosflow Perm Buffer III.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with the fluorescently labeled anti-pSTAT antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal.
-
Analyze the data to determine the median fluorescence intensity (MFI) for each condition.
-
Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value as described for the biochemical assay.
Conclusion
The selectivity of Upadacitinib for JAK1 over JAK2 is a multi-faceted phenomenon driven by specific molecular interactions within the ATP-binding pocket. Key differences in the amino acid composition of the hinge region and glycine-rich loop between JAK1 and JAK2 create a more favorable binding environment for Upadacitinib in JAK1, leading to its higher potency. This selectivity, quantified in both biochemical and cellular assays, is a cornerstone of its therapeutic design, aiming to maximize efficacy in treating inflammatory diseases while minimizing potential side effects associated with the inhibition of other JAK isoforms. This technical guide provides a foundational understanding of these principles for researchers and professionals in the field of drug development.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib, Baricitinib, Upadacitinib, Filgotinib or Peficitinib? Study Compares Five Rheumatoid | Docwire News [docwirenews.com]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JAK1 [collab.its.virginia.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Investigating the pharmacodynamics of Upadacitinib in ex vivo models
An In-Depth Technical Guide to the Pharmacodynamics of Upadacitinib in Ex Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, as investigated through various ex vivo models. This document details the underlying signaling pathways, experimental methodologies, and quantitative outcomes, offering valuable insights for researchers in immunology and drug development.
Introduction to Upadacitinib and the Role of Ex Vivo Models
Upadacitinib (RINVOQ®) is an orally administered, selective JAK1 inhibitor approved for the treatment of several chronic inflammatory diseases.[1][2] Its therapeutic efficacy stems from the modulation of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[3][4] Ex vivo models are indispensable tools in pharmacodynamic research, bridging the gap between in vitro biochemical assays and in vivo clinical studies. They utilize primary human cells in a near-physiological environment to assess a drug's mechanism of action, potency, and selectivity. For Upadacitinib, these models have been pivotal in confirming its JAK1 selectivity and characterizing its inhibitory effects on cytokine-induced cellular responses.[5][6]
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors essential for immunity and inflammation.[4][7] The process begins when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs.[3][8] Activated JAKs then phosphorylate STAT proteins. These phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to DNA to regulate the transcription of target genes, many of which are pro-inflammatory.[3][8]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAKs, with a high selectivity for JAK1.[4][8] This action blocks the phosphorylation and subsequent activation of STAT proteins, thereby preventing the downstream inflammatory signaling.[3]
Quantitative Data: Upadacitinib Potency and Selectivity
Ex vivo and cellular assays have been used to quantify the potency and selectivity of Upadacitinib. The half-maximal inhibitory concentration (IC50) is a key metric.
Table 1: Upadacitinib IC50 Values in Enzymatic and Cellular Assays
| Assay Type | Target | IC50 (µM) | Selectivity Fold (vs. JAK1) | Reference |
| Enzymatic Assay | JAK1 | 0.045 | - | [5] |
| JAK2 | 0.109 | 2.4x | [5] | |
| JAK3 | 2.1 | 46.7x | [5] | |
| TYK2 | 4.7 | 104.4x | [5] | |
| Cellular Assay | JAK1 | - | - | [5][8] |
| JAK2 | - | >40-60x | [5][8] | |
| JAK3 | - | >100-130x | [5][8] | |
| TYK2 | - | >190x | [8] |
Table 2: Upadacitinib IC50 Values from Ex Vivo Human Whole Blood Assays
| Stimulant (Pathway) | Measured Marker | Cell Population | IC50 (µM) | Reference |
| IL-6 (JAK1/JAK2) | pSTAT3 | CD3+ T-Cells | 0.207 | [5] |
| IL-6 (JAK1/JAK2) | pSTAT3 | CD14+ Monocytes | 0.078 | [5] |
Table 3: Effects of Upadacitinib in Ex Vivo Co-culture Models (Synovial Fibroblasts and T-cells)
| Treatment | Measured Marker | Effect | Reference |
| Upadacitinib (0.01 µM) | IFNγ Secretion | Significant Reduction | [9] |
| Upadacitinib (0.01 µM) | IL-17A Secretion | Significant Reduction | [9] |
| Upadacitinib (0.1 µM) | IL-6 Secretion | Significant Reduction | [9] |
| Upadacitinib (1 µM) | MMP3 Release | Significant Reduction | [9] |
Detailed Experimental Protocols
Ex Vivo Whole Blood Phospho-STAT Flow Cytometry Assay
This assay is a cornerstone for evaluating the pharmacodynamics of JAK inhibitors. It measures the inhibition of cytokine-induced STAT phosphorylation in specific leukocyte populations within a whole blood sample.
Objective: To determine the potency of Upadacitinib in inhibiting JAK1- and JAK1/3-dependent signaling pathways.
Methodology:
-
Blood Collection: Whole blood is collected from healthy volunteers or clinical trial subjects into tubes containing an anticoagulant (e.g., EDTA).[10]
-
Drug Incubation: Aliquots of whole blood are incubated with a range of concentrations of Upadacitinib or a vehicle control for a specified period (e.g., 1 hour) at 37°C.[10]
-
Cytokine Stimulation: The blood samples are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/pSTAT3, IL-7 for JAK1/JAK3/pSTAT5) for a short duration (e.g., 15 minutes) at 37°C.[5][10][11] Unstimulated samples serve as a baseline control.
-
Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are simultaneously fixed and permeabilized to allow for intracellular antibody staining.[10]
-
Antibody Staining: Cells are stained with a cocktail of fluorochrome-conjugated antibodies. This includes antibodies against cell surface markers to identify specific leukocyte subpopulations (e.g., CD3 for T-cells, CD14 for monocytes) and an antibody against the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry Analysis: Samples are acquired on a flow cytometer. The level of pSTAT is quantified as the median fluorescence intensity (MFI) within each gated cell population.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each Upadacitinib concentration relative to the stimulated vehicle control. IC50 curves are then generated.
Ex Vivo Cytokine Secretion Assay in Co-culture Models
This method assesses the effect of Upadacitinib on the production of inflammatory mediators in a more complex cellular environment that mimics tissue-level interactions.
Objective: To measure the inhibitory effect of Upadacitinib on the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) from synovial fibroblasts stimulated by T-helper cells.
Methodology:
-
Cell Isolation and Culture: Synovial fibroblasts (SF) are isolated from tissue and cultured. T-helper (Th) cells are isolated from peripheral blood.
-
Co-culture Setup: SFs are plated and allowed to adhere. Th cells are then added to the wells, creating a co-culture system.
-
Drug Treatment: The co-cultures are treated with various concentrations of Upadacitinib or a vehicle control.
-
Stimulation: The cells are stimulated to induce an inflammatory response (e.g., with anti-CD3/CD28 for T-cell activation, which in turn activates the SFs).
-
Supernatant Collection: After an incubation period (e.g., 24-48 hours), the culture supernatants are collected.
-
Cytokine Quantification: The concentrations of secreted cytokines (e.g., IL-6, IFNγ, IL-17A) and MMPs (e.g., MMP3) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: The reduction in cytokine/MMP concentration is calculated for each Upadacitinib concentration to determine its inhibitory effect.
Conclusion
The pharmacodynamic profile of Upadacitinib has been extensively characterized using a variety of robust ex vivo models. These studies consistently demonstrate its potent and selective inhibition of JAK1-dependent signaling. Data from whole blood assays confirm its ability to block STAT phosphorylation downstream of key inflammatory cytokines at clinically relevant concentrations. Furthermore, more complex co-culture models reveal its capacity to suppress the production of multiple inflammatory mediators involved in the pathophysiology of autoimmune diseases. This body of ex vivo evidence provides a strong mechanistic foundation for the observed clinical efficacy and safety profile of Upadacitinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 4. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting of Janus Kinases Limits Pro-Inflammatory but Also Immunosuppressive Circuits in the Crosstalk between Synovial Fibroblasts and Lymphocytes [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
Methodological & Application
Application Notes: Upadacitinib in Animal Models of Rheumatoid Arthritis
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life.[1] The pathogenesis of RA involves a complex interplay of immune cells and pro-inflammatory cytokines.[1][2] A key signaling cascade implicated in this process is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which mediates the effects of numerous cytokines crucial to RA pathology.[2][3][4]
Upadacitinib (ABT-494) is an orally administered, selective JAK1 inhibitor.[5][6][7] By preferentially targeting JAK1, upadacitinib aims to potently block pro-inflammatory cytokine signaling while minimizing off-target effects associated with broader JAK inhibition.[5][7] Its efficacy has been demonstrated in various preclinical and clinical settings.[4][5] These notes provide an overview of upadacitinib's mechanism of action and detailed protocols for its application in established animal models of rheumatoid arthritis, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical intracellular signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[2][4] In rheumatoid arthritis, pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) bind to their respective receptors on the cell surface.[2][8] This binding event activates receptor-associated Janus kinases (JAKs), which then phosphorylate each other and the receptor itself.[1][2] These phosphorylated sites serve as docking points for Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immune response, and cell proliferation.[1][2][4]
Upadacitinib exerts its therapeutic effect by acting as a competitive inhibitor of ATP at the tyrosine kinase domain of JAK1, thereby preventing the phosphorylation and activation of the downstream signaling cascade.[2] Its selectivity for JAK1 is integral to its function, as JAK1 is a key component in the signaling of many pro-inflammatory cytokines implicated in RA.[5][8]
Experimental Protocols for Animal Models of Rheumatoid Arthritis
Two of the most common and well-established animal models for studying RA are the Adjuvant-Induced Arthritis (AIA) model in rats and the Collagen-Induced Arthritis (CIA) model in rats and mice.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is characterized by a rapid onset of severe inflammation, paw swelling, and subsequent bone and cartilage destruction. It is particularly useful for assessing the anti-inflammatory and bone-protective effects of therapeutic agents.[8]
Methodology
-
Animals : Lewis rats are commonly used for this model. Animals should be allowed to acclimatize for at least one week before the start of the experiment.
-
Induction : Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the base of the tail or a footpad.
-
Disease Onset and Monitoring : The first signs of disease, typically paw swelling in the non-injected paws, appear around day 7 post-induction.[5][8] Disease progression should be monitored daily or every other day by measuring paw volume (plethysmometry) and assigning a clinical arthritis score.
-
Treatment Protocol :
-
Endpoint Analysis :
-
Paw Swelling : Continue to measure paw volume throughout the study.
-
Bone Destruction : At day 18, paws are harvested for analysis. Bone erosion and changes in bone volume are quantified using micro-computed tomography (μCT).[5][8]
-
Histopathology : Harvested joints are processed for histological analysis to assess synovial hypertrophy, inflammation, cartilage damage, and bone erosion.[5][8]
-
Collagen-Induced Arthritis (CIA)
The CIA model is widely used as it shares many immunological and pathological features with human RA, including the production of autoantibodies and T-cell-mediated joint inflammation.
Methodology
-
Animals : DBA/1 mice or Lewis rats are susceptible strains for this model.
-
Induction :
-
Primary Immunization (Day 0) : Animals are immunized with an emulsion of Type II collagen (e.g., bovine or chicken) and Freund's Complete Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21) : A booster injection containing Type II collagen emulsified with Freund's Incomplete Adjuvant (IFA) is administered to enhance the arthritic response.
-
-
Disease Onset and Monitoring : Arthritis typically develops 2-4 weeks after the primary immunization. Animals should be monitored daily for signs of arthritis, including paw swelling and redness. A clinical scoring system (e.g., 0-4 scale per paw) is used to quantify disease severity.
-
Treatment Protocol :
-
Dosing : Once clinical signs of arthritis are established, animals are randomized into treatment groups. Upadacitinib or vehicle is administered orally, typically once daily.
-
Duration : Treatment is continued for a predefined period (e.g., 2-4 weeks) until the study endpoint.
-
-
Endpoint Analysis :
-
Clinical Score : Arthritis scores and paw thickness measurements are recorded throughout the study.
-
Histopathology : At the end of the study, joints are collected for histological assessment of inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis : Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and anti-collagen antibodies.[4]
-
Efficacy Data of Upadacitinib in Animal Models
The following tables summarize key quantitative findings from preclinical studies of upadacitinib in RA animal models.
Table 1: Efficacy of Upadacitinib in the Rat Adjuvant-Induced Arthritis (AIA) Model
| Dose (Oral) | Outcome Measure | Result | Source |
| 3 and 10 mg/kg | Paw Swelling | Dose- and exposure-dependent reductions. | [5][8] |
| 3 and 10 mg/kg | Bone Volume / Destruction | Dose-dependent reduction in bone volume loss and protection from bone destruction as measured by μCT. | [5] |
| 3 and 10 mg/kg | Histological Endpoints | Improvement in synovial hypertrophy, inflammation, cartilage damage, and bone erosion. | [5][8] |
Table 2: Efficacy of Upadacitinib in the Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment | Outcome Measure | Result | Source |
| Upadacitinib (JAK1 inhibitor) | Plasma IL-1β | Downregulation compared to control group. | [4] |
| Upadacitinib (JAK1 inhibitor) | Plasma IL-6 | Downregulation compared to control group. | [4] |
| Upadacitinib (JAK1 inhibitor) | Plasma IL-16 | Downregulation compared to control group. | [4] |
Note: A study noted that results similar to those in the AIA model were observed in a rat CIA model, but the specific data were not shown.[5][8]
Summary
Upadacitinib demonstrates significant efficacy in preclinical animal models of rheumatoid arthritis. In the rat AIA model, it produces dose-dependent reductions in paw swelling and protects against the structural joint damage characteristic of the disease.[5][8] In the mouse CIA model, upadacitinib treatment leads to a reduction in key pro-inflammatory cytokines, consistent with its mechanism as a JAK1 inhibitor.[4] These application notes and protocols provide a framework for researchers to effectively utilize these models to further investigate the therapeutic potential of upadacitinib and other JAK inhibitors for the treatment of rheumatoid arthritis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Treatment of rheumatoid arthritis with baricitinib or upadacitinib is associated with reduced scaffold protein NEDD9 levels in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with Upadacitinib Results in the Normalization of Key Pathobiologic Pathways in Patients with Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 7. Upadacitinib in Rheumatoid Arthritis: A Benefit–Risk Assessment Across a Phase III Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Upadacitinib in 3D Organoid Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. Patient-derived 3D organoids have emerged as a powerful in vitro tool, faithfully recapitulating key aspects of IBD pathophysiology, including compromised epithelial barrier integrity, inflammation, and fibrotic remodeling.[1] This platform offers a valuable model for preclinical drug evaluation. Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has shown efficacy in treating IBD by modulating inflammatory cytokine signaling.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing Upadacitinib in 3D IBD organoid models to assess its therapeutic potential.
Mechanism of Action: Upadacitinib and the JAK-STAT Pathway
Upadacitinib is an oral, selective, and reversible JAK inhibitor that potently inhibits JAK1.[2][4] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines implicated in IBD, such as Interleukin-6 (IL-6), IL-12, and IL-23.[3] By inhibiting JAK1, Upadacitinib blocks the phosphorylation and activation of downstream STAT proteins, which in turn prevents their translocation to the nucleus and the transcription of inflammatory genes.[4][5] This targeted inhibition of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory mediators, thereby ameliorating the inflammatory response characteristic of IBD.
dot graph "JAK_STAT_Signaling_Pathway" { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee];
// Nodes Cytokine [label="Pro-inflammatory Cytokines\n(e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK1 [label="JAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT\n(Dimerization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Inflammatory Gene\nTranscription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Upadacitinib [label="Upadacitinib", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> JAK1 [label="Activation"]; JAK1 -> STAT [label="Phosphorylation"]; STAT -> pSTAT; pSTAT -> Nucleus [label="Translocation"]; Nucleus -> Gene; Upadacitinib -> JAK1 [label="Inhibition", style=dashed, color="#EA4335"]; }
Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow for Assessing Upadacitinib in IBD Organoid Models
The following workflow outlines the key steps for evaluating the efficacy of Upadacitinib in mitigating inflammatory and fibrotic phenotypes in IBD organoid models.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10];
// Nodes Start [label="Start:\nIBD Patient Biopsy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Organoid Culture &\nExpansion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce [label="Induce IBD Phenotype:\n- Inflammation (TNF-α)\n- Fibrosis (TNF-α + TGF-β1)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with\nUpadacitinib\n(Dose-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay [label="Perform Assays:\n- ELISA (IL-6)\n- TEER (Barrier Function)\n- RT-qPCR (Fibrosis Markers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Culture; Culture -> Induce; Induce -> Treat; Treat -> Assay; Assay -> Analyze; }
Caption: Experimental workflow for Upadacitinib testing.
Data Presentation: Quantitative Effects of Upadacitinib
The following tables summarize the expected quantitative outcomes of Upadacitinib treatment in 3D IBD organoid models based on its known mechanism of action. Disclaimer: The following data is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions and donor variability.
Table 1: Effect of Upadacitinib on Pro-Inflammatory Cytokine Secretion
| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
| Healthy Control (Untreated) | 50 ± 10 | N/A |
| IBD Model (TNF-α) | 500 ± 50 | 0% |
| IBD Model + Upadacitinib (10 nM) | 250 ± 30 | 50% |
| IBD Model + Upadacitinib (100 nM) | 100 ± 20 | 80% |
| IBD Model + Upadacitinib (1 µM) | 60 ± 15 | 88% |
Table 2: Effect of Upadacitinib on Epithelial Barrier Function
| Treatment Group | TEER (Ω·cm²) | % Restoration of Barrier Function |
| Healthy Control (Untreated) | 300 ± 25 | N/A |
| IBD Model (TNF-α) | 100 ± 15 | 0% |
| IBD Model + Upadacitinib (10 nM) | 180 ± 20 | 40% |
| IBD Model + Upadacitinib (100 nM) | 250 ± 22 | 75% |
| IBD Model + Upadacitinib (1 µM) | 280 ± 20 | 90% |
Table 3: Effect of Upadacitinib on Fibrosis-Related Gene Expression
| Treatment Group | COL1A1 (Fold Change) | FN1 (Fold Change) |
| Healthy Control (Untreated) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Fibrosis Model (TNF-α + TGF-β1) | 8.0 ± 1.5 | 6.0 ± 1.2 |
| Fibrosis Model + Upadacitinib (100 nM) | 4.0 ± 0.8 | 3.0 ± 0.6 |
| Fibrosis Model + Upadacitinib (1 µM) | 2.0 ± 0.5 | 1.5 ± 0.4 |
Experimental Protocols
Protocol 1: Generation and Culture of Human Colonic Organoids from IBD Patient Biopsies
This protocol is adapted from established methods for generating patient-derived organoids.
Materials:
-
Colonic biopsies from IBD patients
-
Chelation buffer (e.g., Gentle Cell Dissociation Reagent)
-
Matrigel®
-
Human IntestiCult™ Organoid Growth Medium
-
24-well culture plates
Procedure:
-
Collect colonic biopsies in a sterile collection tube on ice.
-
Wash the biopsies multiple times with cold PBS to remove debris.
-
Incubate the biopsies in chelation buffer for 30-60 minutes on a rocker at 4°C to release the intestinal crypts.
-
Vigorously shake the tube to further release the crypts and then filter the suspension through a 70 µm cell strainer.
-
Centrifuge the filtrate to pellet the crypts.
-
Resuspend the crypt pellet in Matrigel® and plate 50 µL domes in a pre-warmed 24-well plate.
-
Allow the Matrigel® to solidify at 37°C for 15-20 minutes.
-
Overlay the domes with Human IntestiCult™ Organoid Growth Medium.
-
Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel®.
Protocol 2: Induction of an IBD Phenotype in 3D Organoid Models
A. Induction of Inflammation:
-
Culture established organoids for 3-4 days.
-
Replace the culture medium with fresh medium containing a pro-inflammatory cytokine, typically recombinant human TNF-α (10-50 ng/mL).
-
Incubate for 24-72 hours to induce an inflammatory response, characterized by increased cytokine secretion and compromised barrier function.
B. Induction of Fibrosis:
-
Culture established organoids for 3-4 days.
-
Treat the organoids with TNF-α (10-50 ng/mL) for 24 hours.
-
Following the initial TNF-α treatment, add a combination of TNF-α (10-50 ng/mL) and TGF-β1 (5-10 ng/mL) to the culture medium.
-
Continue the co-treatment for an additional 3-4 days to induce a fibrotic phenotype, characterized by the upregulation of extracellular matrix proteins.
Protocol 3: Treatment of IBD Organoid Models with Upadacitinib
-
Prepare a stock solution of Upadacitinib in DMSO.
-
On the day of treatment, dilute the Upadacitinib stock solution in the appropriate culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM).
-
For inflammation models, add Upadacitinib concurrently with the inflammatory stimulus (e.g., TNF-α).
-
For fibrosis models, add Upadacitinib concurrently with the TNF-α and TGF-β1 co-treatment.
-
Include appropriate vehicle controls (DMSO).
-
Incubate the organoids for the desired treatment duration (typically 24-72 hours for inflammation and 3-4 days for fibrosis).
Protocol 4: Assessment of Therapeutic Efficacy
A. Quantification of IL-6 Secretion by ELISA:
-
Collect the culture supernatant from each treatment group.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for human IL-6 according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the concentration of IL-6 based on a standard curve.
B. Measurement of Epithelial Barrier Function (TEER):
-
Culture organoids as a 2D monolayer on Transwell® inserts.
-
Induce inflammation and treat with Upadacitinib as described above.
-
Measure the Transepithelial Electrical Resistance (TEER) at various time points using an EVOM2™ Epithelial Voltohmmeter.
-
Calculate the TEER in Ω·cm² by multiplying the resistance value by the surface area of the Transwell® insert.
C. Analysis of Fibrosis-Related Gene Expression by RT-qPCR:
-
Harvest the organoids from each treatment group and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using primers for fibrosis-related genes (e.g., COL1A1, FN1, ACTA2) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
The use of 3D IBD organoid models provides a physiologically relevant platform for evaluating the therapeutic efficacy of drugs like Upadacitinib. These detailed protocols and application notes offer a framework for researchers to investigate the impact of Upadacitinib on key aspects of IBD pathogenesis, including inflammation, epithelial barrier dysfunction, and fibrosis. This approach can facilitate the preclinical development of novel therapies for IBD and contribute to a better understanding of their mechanisms of action.
References
- 1. TOFACITINIB UPTAKE BY PATIENT-DERIVED INTESTINAL ORGANOIDS PREDICTS INDIVIDUAL CLINICAL RESPONSIVENESS - Digestive Disease Week [ddw.digitellinc.com]
- 2. Intestinal organoids in inflammatory bowel disease: advances, applications, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal Organoids as a Tool for Inflammatory Bowel Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Organoids as a Novel Platform for Modeling of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Inflammatory Bowel Disease by Intestinal Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Downstream Targets of Upadacitinib Using Lentiviral-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib (RINVOQ®) is an oral, selective Janus kinase (JAK) 1 inhibitor approved for the treatment of several immune-mediated inflammatory diseases.[1][2] Its primary mechanism of action is the inhibition of JAK1, which plays a crucial role in the signaling of pro-inflammatory cytokines.[3][4] By blocking JAK1, Upadacitinib modulates the JAK-STAT signaling pathway, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] This disruption of the signaling cascade leads to a reduction in the inflammatory response. Understanding the full spectrum of Upadacitinib's downstream targets is essential for elucidating its complete mechanism of action, identifying potential biomarkers, and exploring new therapeutic applications.
Lentiviral-based assays offer a powerful and versatile platform for studying the downstream effects of kinase inhibitors like Upadacitinib in a cellular context. These methods allow for stable and efficient gene delivery into a wide range of cell types, including primary and non-dividing cells.[7] This document provides detailed application notes and protocols for utilizing lentiviral-based reporter assays, shRNA (short hairpin RNA) screens, and CRISPR-Cas9 screens to identify and validate the downstream targets of Upadacitinib.
Data Presentation
Upadacitinib Potency and Downstream Effects
The following tables summarize key quantitative data regarding Upadacitinib's inhibitory activity on JAK kinases and its downstream effects on STAT phosphorylation and cytokine signaling.
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | Enzymatic Assay | 43 | |
| JAK2 | Enzymatic Assay | 120 | |
| JAK3 | Enzymatic Assay | 2300 | |
| TYK2 | Enzymatic Assay | 4700 |
Table 1: Upadacitinib In Vitro Inhibitory Activity against JAK Isoforms. This table displays the half-maximal inhibitory concentration (IC50) of Upadacitinib for each of the four JAK family members, demonstrating its selectivity for JAK1.
| Downstream Target | Stimulus | Cell Type | EC50 (nM) | Reference |
| pSTAT3 | IL-6 | Human Whole Blood | 60.7 | |
| pSTAT5 | IL-7 | Human Whole Blood | 125 |
Table 2: Upadacitinib Inhibition of STAT Phosphorylation. This table shows the half-maximal effective concentration (EC50) of Upadacitinib for the inhibition of IL-6-induced STAT3 phosphorylation and IL-7-induced STAT5 phosphorylation in human whole blood.
| Cytokine Pathway | Cell Type | Effect of Upadacitinib | Reference |
| IL-2, IL-4, IL-15, IL-21 (JAK1/3 dependent) | Human PBMCs | Potent Inhibition | [4] |
| IL-6 (JAK1/2 dependent) | CD4+ T cells, Monocytes | Inhibition | [4] |
| IFN-γ (JAK1/2 dependent) | Monocytes | Potent Inhibition | [4] |
| IL-10 (JAK1/TYK2 dependent) | T cells, NK cells | Inhibition | [4] |
| IL-3, GM-CSF (JAK2/2 dependent) | Monocytes | Potent Inhibition | [4] |
Table 3: Qualitative Summary of Upadacitinib's Effect on Cytokine Signaling Pathways. This table outlines the inhibitory effect of Upadacitinib on various cytokine-induced signaling pathways in different human peripheral blood mononuclear cell (PBMC) subtypes.
Visualizations
Caption: Upadacitinib's Mechanism of Action in the JAK-STAT Pathway.
Caption: Workflow for a Lentiviral STAT-Reporter Assay.
Caption: Logic of a Lentiviral shRNA/CRISPR Negative Selection Screen.
Experimental Protocols
Protocol 1: Lentiviral STAT3-Luciferase Reporter Assay to Quantify Upadacitinib Activity
This protocol describes how to measure the inhibitory effect of Upadacitinib on the STAT3 signaling pathway using a lentiviral-based luciferase reporter assay.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target immune cell line (e.g., THP-1, Jurkat)
-
Lentiviral vector with a STAT3-responsive element driving firefly luciferase expression
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Upadacitinib
-
Recombinant human IL-6
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Cell culture medium and supplements
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the STAT3-luciferase reporter lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Pool and filter the supernatant through a 0.45 µm filter.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of Target Cells:
-
Seed target cells in a 96-well plate.
-
Transduce the cells with the STAT3-luciferase reporter lentivirus at an optimized MOI in the presence of polybrene (8 µg/mL).
-
Incubate for 48-72 hours to allow for stable integration and expression of the reporter construct.
-
(Optional) Select for successfully transduced cells using an appropriate antibiotic marker if present on the lentiviral vector.
-
-
Upadacitinib Treatment and Cytokine Stimulation:
-
Prepare a serial dilution of Upadacitinib in cell culture medium.
-
Replace the medium on the transduced cells with the Upadacitinib dilutions.
-
Pre-incubate the cells with Upadacitinib for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of IL-6 to activate the JAK1-STAT3 pathway. Include a non-stimulated control.
-
Incubate for an additional 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., a co-transfected Renilla luciferase vector or cell viability).
-
Plot the normalized luciferase activity against the Upadacitinib concentration.
-
Calculate the IC50 value of Upadacitinib for STAT3 pathway inhibition.
-
Protocol 2: Pooled Lentiviral shRNA Library Screen to Identify Novel Downstream Targets
This protocol outlines a negative selection screen to identify genes that, when silenced, enhance the cytotoxic or cytostatic effects of Upadacitinib, suggesting their involvement in pathways that confer resistance to JAK1 inhibition.
Materials:
-
A suitable cancer or immune cell line sensitive to Upadacitinib-induced growth inhibition.
-
Pooled lentiviral shRNA library (targeting the human kinome, for example).
-
Lentiviral packaging plasmids.
-
Upadacitinib.
-
Next-generation sequencing (NGS) platform and reagents.
Procedure:
-
Lentivirus Production and Titer Determination:
-
Produce a high-titer pooled lentiviral shRNA library as described in Protocol 1.
-
Accurately determine the viral titer to achieve a low MOI (0.1-0.3) during transduction.
-
-
Library Transduction and Selection:
-
Transduce a sufficient number of cells to ensure adequate representation of each shRNA in the library (at least 500 cells per shRNA).
-
Select for transduced cells using the appropriate antibiotic.
-
Expand the transduced cell population.
-
-
Upadacitinib Treatment:
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with a pre-determined IC20-IC50 concentration of Upadacitinib).
-
Culture the cells for a sufficient period to allow for the depletion of shRNAs that sensitize cells to Upadacitinib (typically 10-14 days).
-
Maintain a minimum cell number throughout the screen to preserve library representation.
-
-
Genomic DNA Extraction and shRNA Sequencing:
-
Harvest cells from both the control and treatment groups.
-
Extract genomic DNA.
-
Amplify the integrated shRNA sequences using PCR with primers flanking the shRNA cassette.
-
Perform NGS to determine the relative abundance of each shRNA in both populations.
-
-
Data Analysis and Hit Identification:
-
Align the sequencing reads to the shRNA library database.
-
Calculate the fold change in abundance for each shRNA in the Upadacitinib-treated group compared to the control group.
-
Identify shRNAs that are significantly depleted in the treated population. These correspond to genes whose knockdown sensitizes cells to Upadacitinib.
-
Protocol 3: Lentiviral CRISPR-Cas9 Knockout Screen for Target Validation
This protocol describes a pooled CRISPR-Cas9 knockout screen to validate the findings from the shRNA screen or to perform a primary screen for genes whose knockout sensitizes cells to Upadacitinib.[1][3]
Materials:
-
A cell line stably expressing Cas9 nuclease.
-
A pooled lentiviral sgRNA (single guide RNA) library.
-
Upadacitinib.
-
NGS platform and reagents.
Procedure:
-
Lentiviral sgRNA Library Production:
-
Produce a high-titer pooled lentiviral sgRNA library.
-
-
Library Transduction:
-
Transduce the Cas9-expressing cell line with the sgRNA library at a low MOI.
-
Select for transduced cells.
-
-
Upadacitinib Treatment:
-
Similar to the shRNA screen, treat a population of the transduced cells with Upadacitinib and maintain a vehicle-treated control population.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from both populations.
-
Amplify the integrated sgRNA sequences.
-
Perform NGS to quantify the abundance of each sgRNA.
-
-
Data Analysis and Target Validation:
-
Analyze the sequencing data to identify sgRNAs that are significantly depleted in the Upadacitinib-treated cells.
-
Genes targeted by these depleted sgRNAs are validated as being involved in the cellular response to Upadacitinib.
-
Conclusion
Lentiviral-based assays provide a robust and multifaceted approach to investigate the downstream targets of Upadacitinib. The protocols outlined in these application notes, from targeted reporter assays to genome-wide screens, enable a comprehensive understanding of the molecular pathways modulated by this selective JAK1 inhibitor. The quantitative data and experimental frameworks presented here serve as a valuable resource for researchers and scientists in the field of drug development and immunology, facilitating further exploration into the therapeutic potential of Upadacitinib and other kinase inhibitors.
References
- 1. Molecular Analysis of the Mode of Action of Upadacitinib in Rheumatoid Arthritis Patients: Whole Blood RNA Expression Data from the SELECT-NEXT Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. biorxiv.org [biorxiv.org]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Randomized Controlled Trial Substudy of Cell-specific Mechanisms of Janus Kinase 1 Inhibition With Upadacitinib in the Crohn’s Disease Intestinal Mucosa: Analysis From the CELEST Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of Upadacitinib on Experimental Autoimmune Uveitis: Insights From Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Upadacitinib Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Upadacitinib in a research setting. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data visualizations to facilitate a deeper understanding of Upadacitinib's selectivity and potential for non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Upadacitinib?
Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK1 enzyme.[3] This prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking the downstream signaling cascades of various pro-inflammatory cytokines that are dependent on the JAK-STAT pathway.[1][2][3][4]
Q2: How selective is Upadacitinib for JAK1 over other JAK family members?
Upadacitinib exhibits greater inhibitory potency for JAK1 compared to other JAK family members, namely JAK2, JAK3, and TYK2. Enzymatic and cellular assays have demonstrated this selectivity.[3][5][6] While it shows the highest affinity for JAK1, it does have some activity against JAK2, though to a lesser extent.[6] Its inhibitory activity against JAK3 and TYK2 is significantly lower.[3]
Q3: What are the known off-target effects of Upadacitinib observed in clinical settings?
Clinical studies have identified several adverse events that may be associated with off-target effects of Upadacitinib. These include an increased risk of hepatic disorder, neutropenia, and acne, with some of these effects showing a dose-dependent relationship.[7] Other reported side effects include upper respiratory tract infections, herpes zoster, and increased creatine phosphokinase levels.[7][8]
Q4: What are the potential consequences of off-target effects in my research experiments?
Off-target effects can lead to a variety of confounding results in preclinical research, including:
-
Misinterpretation of phenotypic data: An observed cellular response may be incorrectly attributed to the inhibition of JAK1 when it is, in fact, caused by the inhibition of an off-target kinase or protein.
-
Unexpected toxicity or side effects: Inhibition of unintended targets can lead to cellular stress, apoptosis, or other toxic responses that are not related to the primary mechanism of action.
-
Lack of reproducibility: If the expression of an off-target protein varies between different cell lines or experimental conditions, the observed effects of Upadacitinib may not be consistent.
Troubleshooting Guide
This section addresses common issues researchers may encounter when investigating the off-target effects of Upadacitinib.
Q5: I am observing an unexpected phenotype in my cells treated with Upadacitinib that doesn't seem to be related to JAK1 inhibition. How can I determine if this is an off-target effect?
To investigate a potential off-target effect, a multi-pronged approach is recommended:
-
Confirm JAK1 Inhibition: First, verify that Upadacitinib is inhibiting its primary target in your experimental system. This can be done by measuring the phosphorylation status of downstream STAT proteins (e.g., pSTAT3) via Western blot or ELISA.
-
Perform a Kinome-Wide Screen: To identify potential off-target kinases, a broad kinase profiling assay is the gold standard.[9] This involves testing Upadacitinib against a large panel of recombinant kinases.
-
Utilize Proteomics Approaches: Techniques like Chemical Proteomics or Cellular Thermal Shift Assay (CETSA) can identify direct binding partners of Upadacitinib in a cellular context.[10]
-
Validate Hits in Cellular Assays: Once potential off-targets are identified, their relevance should be confirmed in cellular assays. This can involve using siRNA to knockdown the potential off-target and observing if the phenotype is rescued, or using a more selective inhibitor for the off-target if one is available.
Q6: My kinome scan results show several potential off-target kinases for Upadacitinib. How do I prioritize which hits to validate?
Prioritizing off-target hits is crucial. Consider the following factors:
-
Inhibition Potency: Focus on kinases that are inhibited by Upadacitinib at concentrations relevant to your experiments.
-
Cellular Expression: Check if the identified off-target kinases are expressed in your cell line or tissue of interest using resources like the Human Protein Atlas or by performing qPCR or Western blotting.
-
Known Biological Function: Investigate the known signaling pathways and biological functions of the potential off-targets to see if they align with the observed phenotype.
-
Structural Similarity: Kinases with a high degree of structural similarity in the ATP-binding pocket to JAK1 are more likely to be true off-targets.
Q7: I am having trouble with my Cellular Thermal Shift Assay (CETSA) for Upadacitinib. What are some common pitfalls?
CETSA can be a powerful technique, but it requires careful optimization. Common issues include:
-
No or small thermal shift: The binding of Upadacitinib to its target may not induce a significant change in thermal stability. Optimization of the heating temperature and duration is critical.[11]
-
High background: Non-specific protein aggregation can mask the specific thermal shift of the target protein. Ensure proper cell lysis and centrifugation steps to separate soluble and aggregated fractions.
-
Antibody issues: For Western blot-based CETSA, the antibody used must be specific and sensitive enough to detect the soluble fraction of the target protein.[12]
-
Compound solubility: Ensure that Upadacitinib is fully dissolved in the assay buffer to achieve the desired concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data regarding Upadacitinib's selectivity and clinically observed adverse events.
Table 1: In Vitro Inhibitory Potency of Upadacitinib against JAK Family Kinases
| Kinase | IC₅₀ (μM) |
| JAK1 | 0.043 |
| JAK2 | 0.12 |
| JAK3 | 2.3 |
| TYK2 | 4.7 |
Source: Enzymatic assays have demonstrated these half-maximal inhibitory concentrations (IC₅₀).[3]
Table 2: Clinically Observed Adverse Events with Potential Off-Target Implications
| Adverse Event | Risk Association with Upadacitinib | Dose-Dependent Relationship |
| Hepatic Disorder | Increased Risk | Yes |
| Neutropenia | Increased Risk | Yes |
| Acne | Increased Risk | Yes |
| Herpes Zoster | Increased Risk | Not specified |
| Increased Creatine Phosphokinase | Increased Risk | Not specified |
Source: Data from a meta-analysis of randomized controlled trials.[7]
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments to identify and characterize Upadacitinib's off-target effects.
Protocol 1: Kinase Selectivity Profiling using a Biochemical Assay
Objective: To determine the inhibitory activity of Upadacitinib against a broad panel of protein kinases.
Principle: This assay measures the ability of Upadacitinib to inhibit the phosphorylation of a substrate by a panel of recombinant kinases. The amount of phosphorylation is quantified, typically using a radiometric or fluorescence-based method.[9][13]
Methodology:
-
Reagents and Materials:
-
Upadacitinib stock solution (e.g., 10 mM in DMSO)
-
Panel of recombinant protein kinases
-
Kinase-specific substrates
-
ATP (radiolabeled or non-labeled depending on the detection method)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure: a. Prepare a serial dilution of Upadacitinib in the appropriate assay buffer. b. In a microplate, add the kinase, its specific substrate, and the Upadacitinib dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase. e. Stop the reaction. f. Quantify the amount of substrate phosphorylation using the chosen detection method. g. Calculate the percent inhibition for each kinase at each Upadacitinib concentration and determine the IC₅₀ values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of Upadacitinib to a potential target protein in a cellular context.
Principle: The binding of a ligand (Upadacitinib) to its target protein can increase the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating the cells at different temperatures.[11][14]
Methodology:
-
Reagents and Materials:
-
Cell line expressing the target protein
-
Upadacitinib
-
Cell lysis buffer
-
Proteinase inhibitors
-
Antibody specific to the target protein for Western blotting
-
Thermocycler or heating block
-
-
Procedure: a. Treat cultured cells with Upadacitinib or vehicle control for a specified time. b. Harvest the cells and resuspend them in a suitable buffer. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures for a fixed time (e.g., 3 minutes). e. Lyse the cells by freeze-thaw cycles or with lysis buffer. f. Centrifuge the lysates to pellet the aggregated proteins. g. Collect the supernatant containing the soluble proteins. h. Analyze the amount of the target protein in the supernatant by Western blot. i. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of Upadacitinib indicates target engagement.
Visualizations
The following diagrams illustrate key concepts and workflows related to Upadacitinib's mechanism and the identification of its off-target effects.
Figure 1: Simplified signaling pathway of Upadacitinib's inhibition of the JAK-STAT pathway.
Figure 2: Experimental workflow for identifying and validating off-target effects of Upadacitinib.
Figure 3: A logical diagram for troubleshooting unexpected experimental results with Upadacitinib.
References
- 1. POS0407 PROTEOMICS ANALYSIS COMPARING THE MODE OF ACTION OF UPADACITINIB BETWEEN NON-BIOLOGIC-DMARD-IR AND BIOLOGIC-DMARD-IR PsA PATIENTS IDENTIFIES DISTINCT PATHOGENIC PATHWAYS IN THE SELECT-PsA 1 AND SELECT-PsA 2 PHASE 3 STUDIES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]
- 8. Safety Profile of Upadacitinib: Descriptive Analysis in Over 27,000 Patient-Years Across Rheumatoid Arthritis, Psoriatic Arthritis, Axial Spondyloarthritis, Atopic Dermatitis, and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of Non-biologic-DMARD-IR PsA Patients with Upadacitinib or Adalimumab Results in the Modulation of Distinct Functional Pathways: Proteomics Analysis of a Phase 3 Study - ACR Meeting Abstracts [acrabstracts.org]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Upadacitinib signaling studies
Welcome to the technical support center for researchers investigating the signaling pathways affected by Upadacitinib. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you interpret both expected and unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Upadacitinib?
Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1).[1][2][3] By binding to the ATP-binding site of JAK1, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] This blockage disrupts the downstream signaling of various pro-inflammatory cytokines that are dependent on the JAK-STAT pathway.[3][4]
Q2: How selective is Upadacitinib for JAK1 over other JAK family members?
Upadacitinib exhibits greater inhibitory potency for JAK1 compared to JAK2, JAK3, and TYK2.[4][5] In cellular assays, its selectivity for JAK1 is over 40-fold greater than for JAK2, and over 100-fold greater than for JAK3 and TYK2.[2][5] However, it's important to note that at higher concentrations, off-target inhibition of other JAK isoforms can occur.[6]
Q3: I'm seeing inhibition of STAT phosphorylation as expected, but the effect is not as potent as anticipated. What could be the reason?
Several factors could contribute to this observation:
-
Cell type and receptor expression: The specific cytokine receptors and their relative expression levels on your cell type of interest can influence the apparent potency of Upadacitinib.
-
Cytokine concentration: The concentration of the cytokine used for stimulation can impact the degree of inhibition. Higher cytokine concentrations may require higher doses of Upadacitinib to achieve the same level of inhibition.
-
Drug concentration and stability: Ensure the accuracy of your Upadacitinib concentration and that the compound has been stored correctly to prevent degradation.
-
Experimental variability: Inconsistent cell numbers, incubation times, or reagent preparation can all contribute to variability in results.
Q4: Can Upadacitinib affect signaling pathways other than JAK-STAT?
Yes, while the primary target is the JAK-STAT pathway, there is evidence of crosstalk with other signaling cascades. The JAK-STAT pathway is known to interact with the MAPK/ERK and PI3K/Akt pathways.[7][8][9] Therefore, inhibition of JAK1 by Upadacitinib could lead to downstream or compensatory changes in these interconnected pathways. Some studies have noted the normalization of non-JAK signaling pathways following Upadacitinib treatment, suggesting a broader impact on cellular signaling networks.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of STAT Phosphorylation in Western Blots
Question: My Western blot results show variable or no decrease in phosphorylated STAT (p-STAT) levels after Upadacitinib treatment and cytokine stimulation. What should I check?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Validate your primary antibody for the specific p-STAT you are targeting. Ensure it is specific for the phosphorylated form and does not cross-react with the total STAT protein. |
| Phosphatase Activity | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation. |
| Blocking Buffer Interference | Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background signal. Use 5% Bovine Serum Albumin (BSA) in TBST instead. |
| Low Abundance of p-STAT | Optimize the stimulation time and cytokine concentration to achieve a robust and detectable level of STAT phosphorylation in your positive controls. |
| Inefficient Protein Transfer | Verify your transfer efficiency by staining the membrane with Ponceau S after transfer and before blocking. |
| Incorrect Loading Controls | Use total STAT as a loading control for p-STAT analysis, in addition to a housekeeping protein like GAPDH or β-actin, to ensure that changes in the p-STAT signal are not due to variations in total STAT levels. |
Issue 2: High Background or Poor Resolution in Phospho-Flow Cytometry
Question: I am trying to measure p-STAT levels in single cells using phospho-flow cytometry, but I'm getting high background or can't resolve the positive and negative populations. What can I do to improve my results?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Ineffective Fixation/Permeabilization | The choice and timing of fixation and permeabilization are critical. Formaldehyde is often used for fixation, followed by methanol for permeabilization, which is particularly effective for staining STAT proteins. Optimize the concentration and incubation times for your specific cell type. |
| Non-specific Antibody Binding | Use an Fc receptor blocking agent, especially when working with immune cells like PBMCs, to prevent non-specific binding of your antibodies. Include an isotype control to assess background staining. |
| Suboptimal Staining Protocol | Perform all staining steps at 4°C and use ice-cold buffers to preserve the phosphorylation state of your target proteins. |
| Cell Clumping | Gently pipette samples before staining and immediately before running on the cytometer to ensure a single-cell suspension. |
| Instrument Settings | Ensure your cytometer settings are optimized for detecting the specific fluorochromes you are using. Run compensation controls to correct for spectral overlap. |
Issue 3: Unexpected Results in a Reporter Gene Assay
Question: My luciferase reporter assay, designed to measure the activity of a STAT-responsive promoter, is giving unexpected results (e.g., an increase in signal with Upadacitinib treatment). How should I interpret this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Off-Target Effects of Upadacitinib | At higher concentrations, Upadacitinib may inhibit other kinases, potentially leading to the activation of alternative signaling pathways that can influence your reporter construct. Perform a dose-response curve to see if the effect is concentration-dependent. |
| Crosstalk with Other Pathways | The promoter of your reporter construct may contain response elements for transcription factors other than STATs. Upadacitinib-induced changes in other pathways (e.g., MAPK, PI3K/Akt) could be indirectly affecting your reporter's activity. |
| Artifacts of the Reporter System | The compound itself may interfere with the luciferase enzyme. Run a control experiment with a constitutively active promoter (e.g., CMV) to see if Upadacitinib affects the reporter system directly. |
| Transcriptional Interference | The use of a dual-luciferase system can sometimes lead to unexpected results if the experimental treatment affects the control reporter's promoter. |
Data Presentation
Upadacitinib In Vitro Potency and Selectivity
| Target | IC50 (µM) - Enzymatic Assay | IC50 (µM) - Cellular Assay | Selectivity vs. JAK1 (Cellular) |
| JAK1 | 0.043 | 0.014 | 1x |
| JAK2 | 0.12 | 0.593 | >40x |
| JAK3 | 2.3 | 1.860 | >130x |
| TYK2 | 4.7 | 2.715 | >190x |
| Data compiled from multiple sources.[5][10][11] |
Pharmacodynamic Effects of Upadacitinib
| Pathway Measured | Biomarker | Effect of Upadacitinib | JAK Dependency |
| IL-6 Signaling | pSTAT3 | Potent Inhibition | JAK1 |
| IL-7 Signaling | pSTAT5 | Inhibition (less potent than pSTAT3) | JAK1/JAK3 |
| Data from in vivo and ex vivo studies.[5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT Phosphorylation
-
Cell Lysis:
-
After treatment with Upadacitinib and/or cytokine, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein with 4x Laemmli sample buffer containing a reducing agent (e.g., DTT).
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT (e.g., p-STAT3 Tyr705) and total STAT overnight at 4°C, diluted in 5% BSA in TBST.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize the p-STAT signal to the total STAT signal.
-
Protocol 2: Phospho-Flow Cytometry for PI3K/Akt Signaling
-
Cell Stimulation and Treatment:
-
Culture cells to the desired density.
-
Treat with Upadacitinib for the desired time and concentration.
-
Stimulate with the appropriate growth factor or cytokine to activate the PI3K/Akt pathway.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding pre-warmed formaldehyde to a final concentration of 1.5-2% and incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by resuspending the pellet in ice-cold methanol and incubating for at least 30 minutes on ice.
-
-
Staining:
-
Wash the cells to remove the methanol.
-
Stain with a fluorescently conjugated antibody against a phosphorylated protein in the PI3K/Akt pathway (e.g., p-Akt Ser473) and any desired surface markers for 1 hour at room temperature in the dark.
-
Include appropriate controls: unstained cells, single-color controls for compensation, and isotype controls.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on your cell population of interest and quantifying the median fluorescence intensity of the p-Akt signal.
-
Signaling Pathways and Experimental Workflows
Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of Upadacitinib on JAK1.
Caption: A typical experimental workflow for analyzing STAT phosphorylation by Western blot.
Caption: A logical workflow for troubleshooting unexpected results in Upadacitinib signaling studies.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of JAK inhibitors in paradoxical reaction through immune-related dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-talk between mitogenic Ras/MAPK and survival PI3K/Akt pathways: a fine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Network pharmacology of JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disproportionality analysis of upadacitinib-related adverse events in inflammatory bowel disease using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
Addressing lot-to-lot variability of Upadacitinib in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential lot-to-lot variability of Upadacitinib in experimental setups.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments with Upadacitinib, particularly those related to inconsistent results that could be attributed to lot-to-lot variability.
Q1: My experimental results with a new lot of Upadacitinib are different from my previous experiments. What should I do?
A1: Inconsistent results between different lots of a small molecule inhibitor like Upadacitinib can be frustrating. Here’s a step-by-step approach to troubleshoot the issue:
-
Verify Experimental Parameters: First, ensure that all other experimental parameters are consistent. This includes cell line passage number, reagent concentrations, incubation times, and instrument settings.
-
Check Certificate of Analysis (CoA): Compare the CoA of the new lot with the previous one. Pay close attention to purity, impurities, and storage recommendations.[1][2][3]
-
Qualify the New Lot: It is crucial to qualify the new lot of Upadacitinib before use in critical experiments. This involves performing a dose-response experiment to determine the IC50 value of the new lot and comparing it to the IC50 of the previous lot.
-
Assess Solubility and Stability: Ensure that the Upadacitinib from the new lot is dissolving properly and that the stock solutions have been prepared and stored correctly. Information on solubility and stability can often be found on the supplier's CoA or product information sheet.[1][2]
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of Upadacitinib?
A2: Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1).[4][5][6] It functions by competing with adenosine triphosphate (ATP) for the binding site on the JAK1 enzyme, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][7] This blockage of the JAK-STAT signaling pathway modulates the signaling of various pro-inflammatory cytokines.[6][8]
Q3: What are the typical IC50 values for Upadacitinib?
A3: The half-maximal inhibitory concentration (IC50) values for Upadacitinib can vary depending on the specific JAK isoform and the assay conditions.
Q4: How important is the purity of Upadacitinib for my experiments?
A4: The purity of Upadacitinib is critical for obtaining reliable and reproducible experimental results. Impurities can have their own biological activities, potentially leading to off-target effects or inaccurate IC50 values. For in vivo studies, purity is even more critical to avoid confounding toxicities. It is recommended to use Upadacitinib with a purity of ≥98% for most in vitro experiments.
Q5: How should I prepare and store Upadacitinib stock solutions?
A5: It is recommended to prepare a high-concentration stock solution of Upadacitinib in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[1][2] Before use, thaw the aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium.
Q6: What can cause variability in my experimental results besides lot-to-lot differences in the inhibitor?
A6: Several factors can contribute to experimental variability, including:
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Cell-based assay variability: Cell health, passage number, and density can significantly impact results.
-
Reagent stability: Degradation of reagents, including cytokines and antibodies, can affect assay performance.
-
Pipetting accuracy: Inaccurate pipetting can lead to significant errors in inhibitor concentrations.
-
Instrument performance: Variations in reader sensitivity or temperature control can introduce variability.
Data Presentation
Table 1: Reported IC50 Values for Upadacitinib
| Kinase | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay | Reference(s) |
| JAK1 | 43 | 14 | [4][9] |
| JAK2 | 120 | 593 | [4][9] |
| JAK3 | 2300 | 1820 | [4][9] |
| TYK2 | 4700 | - | [4] |
Table 2: Example Certificate of Analysis Data for Upadacitinib
| Parameter | Specification | Example Lot A | Example Lot B |
| Appearance | White to off-white solid | Conforms | Conforms |
| Purity (HPLC) | ≥98.0% | 99.8% | 99.5% |
| Identity (¹H-NMR) | Conforms to structure | Conforms | Conforms |
| Solubility | Soluble in DMSO | Soluble at 75 mg/mL | Soluble at 75 mg/mL |
| Storage | Store at -20°C | Recommended | Recommended |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 of Upadacitinib against a specific JAK kinase.
Materials:
-
Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
Kinase buffer
-
ATP
-
Substrate (e.g., a peptide substrate for the specific JAK)
-
Upadacitinib (new and old lots)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of Upadacitinib (from both the new and old lots) in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and Upadacitinib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log of the Upadacitinib concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular Phospho-STAT Assay
This protocol outlines a method to measure the inhibition of cytokine-induced STAT phosphorylation by Upadacitinib in a cellular context.
Materials:
-
Cells expressing the target JAK-STAT pathway (e.g., TF-1 cells)
-
Cell culture medium
-
Cytokine (e.g., IL-6 to stimulate JAK1/STAT3)
-
Upadacitinib (new and old lots)
-
Lysis buffer
-
Antibodies: anti-phospho-STAT (pSTAT) and anti-total-STAT
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Detection system (e.g., Western blot, ELISA, or flow cytometry)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with a serial dilution of Upadacitinib (from both new and old lots) for a specified time.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
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Lyse the cells and collect the cell lysates.
-
Measure the levels of phosphorylated STAT and total STAT using your chosen detection method.
-
Normalize the pSTAT signal to the total STAT signal.
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Plot the percentage of inhibition of STAT phosphorylation against the log of the Upadacitinib concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Caption: Troubleshooting workflow for suspected lot-to-lot variability.
Caption: Experimental workflow for qualifying a new lot of Upadacitinib.
References
- 1. abmole.com [abmole.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 7. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Upadacitinib Resistance in Vitro
Welcome to the technical support center for researchers encountering resistance to Upadacitinib in in vitro cancer cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to Upadacitinib. What are the common underlying mechanisms?
A1: Resistance to Upadacitinib, a selective JAK1 inhibitor, can arise through several mechanisms, primarily involving the reactivation of the JAK/STAT signaling pathway. Key mechanisms observed with JAK inhibitors include:
-
Secondary Mutations in JAK1: Mutations in the kinase domain of JAK1 can prevent Upadacitinib from binding effectively, thereby restoring its kinase activity.
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Activation of Parallel or Downstream Pathways: Cancer cells can bypass JAK1 inhibition by activating other signaling pathways that converge on downstream effectors like STAT3. This can involve other JAK family members (JAK2, JAK3, TYK2) or receptor tyrosine kinases.[1][2]
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Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins can counteract the pro-apoptotic effects of Upadacitinib.
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Heterodimerization of JAK Kinases: Resistance to JAK2 inhibitors has been shown to be mediated by the reactivation of the JAK/STAT pathway through the formation of heterodimers between activated JAK2 and other JAK family members like JAK1 or TYK2. A similar mechanism could potentially mediate resistance to a selective JAK1 inhibitor.
Q2: How can I confirm that my cell line has developed resistance to Upadacitinib?
A2: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of Upadacitinib in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. An increase in the IC50 value by several fold is a strong indicator of resistance.
Q3: What are the general strategies to overcome Upadacitinib resistance in my cell culture experiments?
A3: The most promising strategy to overcome resistance is through combination therapy. By targeting a parallel or downstream component of the JAK/STAT pathway, or a completely different survival pathway, you can create a synergistic effect that overcomes the resistance mechanism. Potential combination strategies include:
-
Inhibition of other signaling nodes: Combining Upadacitinib with inhibitors of other pathways like PI3K/AKT, MEK/ERK, or EGFR has shown efficacy in overcoming resistance to targeted therapies in some cancers.[3]
-
Direct targeting of STAT3: Since STAT3 is a key downstream effector of JAK1, inhibitors of STAT3 could be effective in overcoming resistance.
-
Combination with conventional chemotherapy: Using Upadacitinib in combination with standard-of-care chemotherapeutic agents may enhance efficacy and overcome resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of Upadacitinib in Long-Term Culture
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Experiment: Perform a dose-response curve and calculate the IC50 of Upadacitinib on both the suspected resistant and the parental cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant cell line.
-
-
Investigate the Mechanism:
-
Experiment 1: Western Blot for Phospho-STAT3 and Phospho-JAK1.
-
Protocol: See "Experimental Protocols" section below.
-
Expected Outcome: In resistant cells treated with Upadacitinib, you may observe persistent or reactivated phosphorylation of STAT3 (p-STAT3) and potentially JAK1 (p-JAK1) at concentrations that inhibit these phosphorylations in sensitive cells. This suggests a mechanism of pathway reactivation.
-
-
Experiment 2: Screen for Mutations in JAK1.
-
Protocol: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the kinase domain of JAK1 to identify potential resistance-conferring mutations.
-
-
-
Strategies to Overcome Resistance:
-
Experiment: Combination Therapy.
-
Protocol: Treat the resistant cells with a combination of Upadacitinib and a second inhibitor (e.g., a STAT3 inhibitor or a PI3K inhibitor). Use a checkerboard titration to assess for synergistic effects on cell viability.
-
Expected Outcome: A synergistic reduction in cell viability in the resistant cell line, suggesting that the combination is effective at overcoming the resistance mechanism.
-
-
Problem 2: Cell line shows intrinsic resistance to Upadacitinib.
Possible Cause: Pre-existing mutations or activation of compensatory signaling pathways.
Troubleshooting Steps:
-
Characterize the Baseline Signaling:
-
Experiment: Baseline Western Blot.
-
Protocol: Analyze the baseline phosphorylation status of key signaling proteins, including JAK1, STAT3, AKT, and ERK, in the untreated cells.
-
Expected Outcome: High basal activation of STAT3 or other survival pathways might explain the intrinsic resistance.
-
-
-
Identify Potential Combination Therapies:
-
Experiment: Test a panel of inhibitors.
-
Protocol: Treat the cells with Upadacitinib in combination with a panel of inhibitors targeting pathways that show high basal activation.
-
Expected Outcome: Identify a combination that synergistically reduces cell viability.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values for Upadacitinib and Combination Therapies in Sensitive and Resistant Cell Lines.
| Cell Line | Treatment | IC50 (nM) |
| Parental Sensitive | Upadacitinib | 50 |
| Resistant | Upadacitinib | 1500 |
| Resistant | Upadacitinib + STAT3 Inhibitor (X nM) | 80 |
| Resistant | Upadacitinib + PI3K Inhibitor (Y nM) | 120 |
Note: The IC50 values presented are for illustrative purposes and will vary depending on the cell line and specific inhibitors used.
Experimental Protocols
Protocol 1: Generation of Upadacitinib-Resistant Cell Line
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Determine the initial IC50 of Upadacitinib for the parental cancer cell line.
-
Continuously culture the parental cells in media containing Upadacitinib at a starting concentration of approximately the IC20.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Upadacitinib in a stepwise manner.
-
At each step, ensure the cell population has recovered and is actively dividing before increasing the drug concentration.
-
Periodically determine the IC50 to monitor the development of resistance.
-
Once a significant and stable increase in the IC50 is achieved, the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of Upadacitinib (e.g., the final selection concentration).
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Upadacitinib (and a combination agent, if applicable) for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a non-linear regression curve.
Protocol 3: Western Blot for Phosphorylated Proteins
-
Culture cells to 70-80% confluency and treat with Upadacitinib and/or other inhibitors for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK1, JAK1, p-STAT3, and STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: siRNA-mediated Knockdown of JAK1
-
Seed cells in a 6-well plate to be 50-60% confluent at the time of transfection.
-
Prepare the siRNA-lipid complex according to the manufacturer's instructions (e.g., using Lipofectamine™ RNAiMAX).
-
Add the transfection complex to the cells and incubate for 24-72 hours.
-
After incubation, harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown efficiency or cell viability assay to assess the effect of knockdown on Upadacitinib sensitivity).
Signaling Pathways and Workflows
Caption: The JAK/STAT signaling pathway and the point of inhibition by Upadacitinib.
Caption: A potential mechanism of resistance to Upadacitinib via activation of a bypass pathway (PI3K/AKT) and strategies for combination therapy.
Caption: A logical workflow for troubleshooting Upadacitinib resistance in vitro.
References
- 1. JAK1/STAT3 Activation through a Proinflammatory Cytokine Pathway Leads to Resistance to Molecularly Targeted Therapy in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of JAK1/2 can overcome EGFR-TKI resistance in human NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum proteins on Upadacitinib activity in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Upadacitinib in cell-based assays. It addresses common issues related to the impact of serum proteins on Upadacitinib's activity, provides detailed experimental protocols, and presents data in a clear, comparable format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Upadacitinib?
A1: Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). It functions as an ATP-competitive inhibitor, blocking the phosphorylation of downstream Signal Transducers and Activators of Transcription (STATs).[1][2] This inhibition of the JAK-STAT signaling pathway modulates the expression of various inflammatory cytokines.[1][2][3][4]
Q2: How does the presence of serum in cell culture media affect the apparent potency (IC50) of Upadacitinib?
A2: Serum contains proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP) that can bind to small molecule inhibitors like Upadacitinib. This binding reduces the concentration of free, unbound drug available to enter the cells and interact with its target, JAK1. Consequently, a higher total concentration of Upadacitinib is required to achieve the same level of inhibition, leading to an apparent decrease in potency (an increase in the IC50 value).
Q3: What is the reported plasma protein binding of Upadacitinib?
A3: Upadacitinib is approximately 52% bound to plasma proteins. This moderate level of protein binding is an important consideration when interpreting and comparing in vitro cell-based assay results with in vivo efficacy.
Q4: Should I use serum-free or serum-containing media for my Upadacitinib experiments?
A4: The choice between serum-free and serum-containing media depends on the specific goals of your experiment.
-
Serum-free media: Provides a more controlled environment to assess the direct cellular activity of Upadacitinib without the confounding variable of protein binding. This is often preferred for mechanistic studies.
-
Serum-containing media: May better mimic the physiological environment where Upadacitinib will be acting in vivo. However, it's crucial to be aware of the potential for lot-to-lot variability in serum composition, which can affect results. If using serum, it is important to maintain consistency in the type and concentration of serum used across experiments.
Q5: How can I minimize variability in my cell-based assays when using serum?
A5: To minimize variability, it is recommended to:
-
Use a single lot of serum for a complete set of experiments.
-
Heat-inactivate the serum to denature complement proteins and other potential interfering factors.
-
Thoroughly document the serum type, concentration, and lot number in your experimental records.
-
Consider using a serum-free formulation if the experimental design allows.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for Upadacitinib between experiments. | 1. Variability in serum concentration or lot: Different serum lots can have varying protein compositions, leading to differences in drug binding. 2. Inconsistent cell density or health: Variations in cell number or viability can alter the drug-to-cell ratio and overall response. 3. Pipetting errors or inaccurate drug dilutions. | 1. Use the same lot of serum for all related experiments and ensure the final serum concentration is consistent. If possible, test new serum lots before use in critical experiments. 2. Ensure consistent cell seeding density and monitor cell viability (e.g., using Trypan Blue) before starting the assay. 3. Calibrate pipettes regularly and prepare fresh drug dilutions for each experiment. |
| Upadacitinib appears less potent than expected based on literature values. | 1. High serum protein concentration in the assay medium: Increased protein binding reduces the free drug concentration. 2. Cell type resistance: The specific cell line being used may have intrinsic resistance mechanisms. 3. Incorrect assay endpoint or timing: The time point for measuring the biological response may not be optimal. | 1. Reduce the serum concentration in your assay medium or switch to a serum-free medium to assess the direct cellular potency. 2. Verify the expression of JAK1 and the functionality of the JAK-STAT pathway in your cell line. 3. Perform a time-course experiment to determine the optimal incubation time for Upadacitinib treatment and cytokine stimulation. |
| High background signal in phospho-STAT flow cytometry assay. | 1. Inadequate cell washing. 2. Non-specific antibody binding: The phospho-STAT antibody may be binding to non-target proteins. 3. Autofluorescence of cells. | 1. Increase the number and volume of wash steps after fixation and permeabilization. 2. Include an isotype control to assess non-specific binding. Titrate the antibody to determine the optimal concentration. 3. Include an unstained cell control to measure the baseline autofluorescence. |
| Weak or no signal in phospho-STAT flow cytometry assay. | 1. Ineffective cytokine stimulation: The cytokine used to activate the JAK-STAT pathway may be inactive or used at a suboptimal concentration. 2. Loss of phospho-epitope during sample processing: Harsh fixation or permeabilization can destroy the phosphorylated epitope. 3. Inactive Upadacitinib. | 1. Test the activity of the cytokine and perform a dose-response experiment to determine the optimal concentration. 2. Use a validated fixation and permeabilization protocol for phospho-protein staining. Methanol-based permeabilization is often recommended. 3. Ensure proper storage and handling of the Upadacitinib stock solution. |
Data Presentation
The following tables summarize the inhibitory activity of Upadacitinib on different Janus kinases in both biochemical and cellular assays.
Table 1: Upadacitinib IC50 Values in Biochemical Assays
| Kinase | IC50 (nM) |
| JAK1 | 43 |
| JAK2 | 120 |
| JAK3 | 2300 |
| TYK2 | 4700 |
Data sourced from enzymatic assays.[1]
Table 2: Upadacitinib IC50 Values in Cellular Assays
| Cell-Based Assay | Target | IC50 (nM) |
| Engineered Cell Line | JAK1 | 14 |
| Engineered Cell Line | JAK2 | 593 |
| Engineered Cell Line | JAK3 | ~1820 |
| Engineered Cell Line | TYK2 | ~2660 |
Note: The exact serum concentration in these cellular assays is not specified in the source literature, but such assays are typically performed in media containing fetal bovine serum (FBS).
Experimental Protocols
Protocol: Measurement of Upadacitinib's Inhibition of IL-6-induced STAT3 Phosphorylation by Flow Cytometry
This protocol details the steps to assess the inhibitory effect of Upadacitinib on the JAK1/STAT3 signaling pathway in a human cell line (e.g., U937) or peripheral blood mononuclear cells (PBMCs).
Materials:
-
Upadacitinib
-
Recombinant Human IL-6
-
Cell line (e.g., U937) or freshly isolated PBMCs
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-phospho-STAT3 (pY705) antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. Ensure cell viability is >95%.
-
On the day of the experiment, harvest and wash the cells with PBS.
-
Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Upadacitinib Treatment:
-
Prepare a serial dilution of Upadacitinib in culture medium.
-
Add the Upadacitinib dilutions to the cell suspension and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Cytokine Stimulation:
-
Add IL-6 to the cell suspension to a final concentration of 10-100 ng/mL (the optimal concentration should be determined empirically).
-
Incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, add Fixation Buffer to the cells and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in Wash Buffer containing the anti-phospho-STAT3 antibody or isotype control.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in Wash Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT3 signal.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT3 signal for each condition.
-
Calculate the percentage of inhibition of STAT3 phosphorylation for each Upadacitinib concentration relative to the stimulated control.
-
Plot the percentage of inhibition against the Upadacitinib concentration to determine the IC50 value.
-
Visualizations
Caption: Upadacitinib inhibits the JAK1-STAT3 signaling pathway.
Caption: Workflow for assessing Upadacitinib's inhibition of STAT phosphorylation.
Caption: Impact of serum protein binding on free Upadacitinib concentration.
References
Best practices for long-term storage and stability of Upadacitinib stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Upadacitinib stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Upadacitinib stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Upadacitinib.[1][2][3][4] Upadacitinib is highly soluble in DMSO, with concentrations up to 100 mg/mL being achievable.[3] For in vivo studies, co-solvents such as PEG300, Tween-80, and saline may be used to improve solubility in aqueous solutions.[3][4]
Q2: What is the recommended storage temperature for solid Upadacitinib?
A2: Solid Upadacitinib should be stored at -20°C for long-term stability, where it can be stable for up to 3 years.[3] For shorter periods, storage at 4°C is acceptable for up to 2 years.[3]
Q3: How should I store my Upadacitinib DMSO stock solution for long-term use?
A3: For long-term storage, it is best to aliquot the DMSO stock solution into single-use volumes and store them at -80°C, where they can be stable for up to 2 years.[3] For shorter-term storage (up to 1 month), -20°C is suitable.[1][5] It is crucial to avoid repeated freeze-thaw cycles, as this can degrade the compound.[1][5]
Q4: Can I store Upadacitinib stock solutions in aqueous buffers?
A4: It is not recommended to store Upadacitinib in aqueous solutions for more than one day.[1] Upadacitinib has limited solubility in aqueous buffers and is more prone to degradation.[6] If you need to prepare a working solution in an aqueous medium, it should be made fresh from a DMSO stock solution just before use.[7]
Q5: My Upadacitinib in DMSO precipitated after being added to an aqueous medium. What should I do?
A5: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To resolve this, you can try warming the solution to 37°C and vortexing or sonicating for a few minutes.[7] To prevent this, it is recommended to perform serial dilutions of the DMSO stock in DMSO first before adding the final diluted sample to your aqueous medium.[8]
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and stability of Upadacitinib.
| Parameter | Solid Upadacitinib | Upadacitinib in DMSO | Upadacitinib in Aqueous Buffer |
| Storage Temperature | -20°C (long-term)[3], 4°C (short-term)[3] | -80°C (long-term)[3], -20°C (short-term)[1][5] | Not Recommended for Storage[1] |
| Stability | ≥ 3 years at -20°C[3] | Up to 2 years at -80°C[3], Up to 1 month at -20°C[1][5] | Less than 24 hours[1][7] |
| Solubility | N/A | Up to 100 mg/mL[3] | Sparingly soluble[6] |
Experimental Protocols
Protocol for Preparing a 10 mM Upadacitinib Stock Solution in DMSO
Materials:
-
Upadacitinib powder (Molecular Weight: 380.37 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of Upadacitinib required. For a 10 mM solution in 1 mL of DMSO:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 380.37 g/mol = 0.0038037 g = 3.80 mg
-
-
Weigh out 3.80 mg of Upadacitinib powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the Upadacitinib is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[7]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Assessing the Long-Term Stability of Upadacitinib Stock Solutions via HPLC
This protocol outlines a method to determine the stability of a prepared Upadacitinib stock solution over time.
Materials:
-
Prepared Upadacitinib stock solution (e.g., 10 mM in DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)[9]
-
Upadacitinib reference standard
-
Anhydrous DMSO
Procedure:
-
Time Point 0 (Initial Analysis):
-
Prepare a calibration curve using the Upadacitinib reference standard in DMSO at several known concentrations.
-
Dilute an aliquot of your newly prepared Upadacitinib stock solution to a concentration within the range of your calibration curve.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Record the peak area of Upadacitinib for your stock solution and determine its initial concentration using the calibration curve. This is your baseline (100% concentration).
-
-
Storage:
-
Store the remaining aliquots of your stock solution at the desired long-term storage temperature (e.g., -80°C).
-
-
Subsequent Time Points (e.g., 1, 3, 6, 12, and 24 months):
-
At each time point, remove one aliquot of the stored stock solution.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a fresh calibration curve with the reference standard.
-
Dilute the thawed stock solution in the same manner as for Time Point 0.
-
Analyze the diluted sample and calibration standards by HPLC under the same conditions as the initial analysis.
-
Calculate the concentration of Upadacitinib in the stored sample.
-
-
Data Analysis:
-
Compare the concentration at each time point to the initial concentration (Time Point 0).
-
Calculate the percentage of the initial concentration remaining.
-
A significant decrease in the percentage remaining (e.g., below 90%) or the appearance of significant degradation peaks indicates instability under the tested storage conditions.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon thawing | The concentration is too high for the storage temperature, or the DMSO has absorbed water. | Warm the solution to 37°C and vortex/sonicate.[7] If the precipitate persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock. Ensure you are using anhydrous DMSO and that the vial is tightly sealed to prevent moisture absorption.[8][10] |
| Loss of biological activity in experiments | Degradation of Upadacitinib in the stock solution. | Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by making single-use aliquots.[1][5] Verify the stability of your stock solution using an analytical method like HPLC (see protocol above). |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to improper dissolution or degradation. | Ensure the compound is fully dissolved when preparing the stock solution. Use sonication if necessary.[7] Re-verify the concentration of your stock solution. |
| Appearance of unknown peaks in HPLC analysis | Degradation of Upadacitinib. | Review storage conditions and handling procedures. Forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradation products.[9] |
Visualizations
Caption: Upadacitinib inhibits the JAK1 signaling pathway.
Caption: Troubleshooting workflow for Upadacitinib solutions.
References
- 1. captivatebio.com [captivatebio.com]
- 2. Upadacitinib | JAK | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Validation & Comparative
Upadacitinib vs. Tofacitinib: A Preclinical Comparative Analysis in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two prominent Janus kinase (JAK) inhibitors, Upadacitinib (a selective JAK1 inhibitor) and Tofacitinib (a pan-JAK inhibitor), in established animal models of rheumatoid arthritis. The following sections present a detailed examination of their efficacy, mechanism of action, and the experimental protocols utilized in these preclinical assessments.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Both Upadacitinib and Tofacitinib exert their therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors that drive the inflammatory and autoimmune responses characteristic of rheumatoid arthritis.
Upadacitinib is recognized for its greater selectivity for JAK1 over other JAK isoforms. In contrast, Tofacitinib exhibits a broader spectrum of inhibition, primarily targeting JAK1 and JAK3, with some activity against JAK2.[1][2] This difference in selectivity is a key differentiator between the two compounds and may influence their respective efficacy and safety profiles.
The diagram below illustrates the JAK-STAT signaling cascade and the points of intervention for Upadacitinib and Tofacitinib.
References
Validating the JAK1-selective effects of Upadacitinib in primary human immune cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Upadacitinib's performance against other Janus kinase (JAK) inhibitors, supported by experimental data from studies on primary human immune cells. Upadacitinib is a selective JAK1 inhibitor approved for the treatment of several chronic inflammatory diseases.[1] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[2]
Comparative Analysis of JAK Inhibitor Potency
The selectivity of Upadacitinib for JAK1 is a key characteristic that distinguishes it from other JAK inhibitors. This selectivity has been demonstrated in both enzymatic and cellular assays.
Table 1: Biochemical Potency of Upadacitinib and Other JAK Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Upadacitinib | 43 | 120 | 2300 | 4700 |
| Tofacitinib | - | - | - | - |
| Baricitinib | - | - | - | - |
| Filgotinib | - | - | - | - |
| Data from enzymatic assays.[3] |
Table 2: Cellular Selectivity of Upadacitinib in Engineered Cell Lines
| Comparison | Fold Selectivity |
| JAK1 vs JAK2 | >40 |
| JAK1 vs JAK3 | 130 |
| JAK1 vs TYK2 | 190 |
| Data from cellular assays in engineered cell lines.[3][4] |
In human leukocyte cellular assays, Upadacitinib has been shown to more potently inhibit cytokine-induced STAT phosphorylation mediated by JAK1 and JAK1/JAK3 than that mediated by JAK2/JAK2.[5]
Impact on Cytokine Signaling in Human Immune Cells
The functional consequence of Upadacitinib's JAK1 selectivity is evident in its differential inhibition of cytokine signaling pathways in primary human immune cells. Studies have compared the effects of Upadacitinib, Tofacitinib, and Baricitinib on the phosphorylation of STAT proteins following cytokine stimulation in various leukocyte subpopulations.
Table 3: Comparative Inhibition of Cytokine-Induced STAT Phosphorylation by JAK Inhibitors in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | JAK Pathway | STAT | Upadacitinib | Tofacitinib | Baricitinib | Filgotinib |
| IL-6 | JAK1/JAK2 | pSTAT1 | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| IFN-α | JAK1/TYK2 | pSTAT5 | Potent Inhibition | - | - | Potent Inhibition |
| IL-2 | JAK1/JAK3 | pSTAT5 | Potent Inhibition | Potent Inhibition | Less Potent Inhibition | Less Potent Inhibition |
| IL-4 | JAK1/JAK3 | pSTAT6 | Potent Inhibition | Potent Inhibition | Less Potent Inhibition | Less Potent Inhibition |
| IL-15 | JAK1/JAK3 | pSTAT5 | Potent Inhibition | Potent Inhibition | Less Potent Inhibition | Less Potent Inhibition |
| GM-CSF | JAK2/JAK2 | pSTAT5 | Less Potent Inhibition | Less Potent Inhibition | Less Potent Inhibition | Least Potent Inhibition |
| IL-3 | JAK2/JAK2 | pSTAT5 | Less Potent Inhibition | Less Potent Inhibition | Less Potent Inhibition | Least Potent Inhibition |
| G-CSF | JAK2/TYK2 | pSTAT3 | Less Potent Inhibition | Less Potent Inhibition | Less Potent Inhibition | Least Potent Inhibition |
| Qualitative summary based on multiple studies.[6][7][8] "Potent Inhibition" indicates a strong inhibitory effect at clinically relevant concentrations, while "Less Potent" or "Least Potent" indicates a weaker effect. |
These data highlight that while all JAK inhibitors affect JAK1-dependent pathways, Upadacitinib and Tofacitinib are generally more potent inhibitors of JAK1/3-dependent signaling compared to Baricitinib and Filgotinib.[6][7] Conversely, Filgotinib demonstrates the greatest selectivity against JAK2-mediated pathways.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to validate it, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib on JAK1.
Caption: Experimental workflow for measuring cytokine-induced STAT phosphorylation in human PBMCs.
Experimental Protocols
Measurement of Cytokine-Induced STAT Phosphorylation in Human PBMCs by Flow Cytometry
This protocol is a generalized summary based on methodologies described in comparative studies of JAK inhibitors.[6][7]
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Whole blood from healthy donors is collected in heparinized tubes.
-
PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cells are washed and resuspended in an appropriate cell culture medium.
-
-
Inhibition with JAK Inhibitors:
-
PBMCs are pre-incubated with various concentrations of Upadacitinib or other JAK inhibitors (e.g., Tofacitinib, Baricitinib, Filgotinib) for a specified period (e.g., 1 hour) at 37°C. A vehicle control (e.g., DMSO) is included.
-
-
Cytokine Stimulation:
-
Cells are stimulated with a specific cytokine (e.g., IL-6, IL-2, IFN-α, GM-CSF) at a predetermined optimal concentration for a short period (e.g., 15-20 minutes) at 37°C to induce STAT phosphorylation. An unstimulated control is also included.
-
-
Fixation and Permeabilization:
-
The stimulation is stopped by immediately fixing the cells (e.g., with paraformaldehyde).
-
Cells are then permeabilized (e.g., with methanol) to allow intracellular antibody staining.
-
-
Antibody Staining:
-
Cells are stained with a cocktail of fluorescently labeled antibodies.
-
This includes antibodies against cell surface markers to identify specific leukocyte subpopulations (e.g., CD3 for T cells, CD4 for helper T cells, CD19 for B cells, CD14 for monocytes).
-
Crucially, an antibody specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5) is included.
-
-
Flow Cytometry Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
Leukocyte subpopulations are identified (gated) based on their cell surface marker expression.
-
The level of pSTAT (indicated by fluorescence intensity) is measured within each gated population.
-
The half-maximal inhibitory concentration (IC50) for each JAK inhibitor on each cytokine-induced pSTAT pathway is calculated.
-
Cellular Assays in Engineered Cell Lines
To assess the specific activity of inhibitors against each JAK isoform without the complexity of native cell signaling, engineered cell lines are often utilized.[3][4]
-
Cell Line Engineering:
-
Host cell lines that lack endogenous JAKs are used.
-
These cells are engineered to express a single human JAK isoform (JAK1, JAK2, JAK3, or TYK2) along with an appropriate cytokine receptor pair.
-
-
Assay Principle:
-
The assay measures a downstream event that is dependent on the activity of the expressed JAK, typically the phosphorylation of a STAT protein or the expression of a reporter gene under the control of a STAT-responsive promoter.
-
-
Experimental Procedure:
-
The engineered cells for a specific JAK isoform are plated.
-
Cells are treated with a range of concentrations of the JAK inhibitor (e.g., Upadacitinib).
-
The relevant cytokine is added to activate the signaling pathway.
-
After an incubation period, the downstream readout (e.g., pSTAT levels via ELISA or flow cytometry, or reporter gene activity via luminescence) is measured.
-
Dose-response curves are generated to determine the IC50 of the inhibitor for each JAK isoform.
-
The selectivity is then calculated as the ratio of IC50 values (e.g., IC50 for JAK2 / IC50 for JAK1).[3][4]
-
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.abbvie.com [news.abbvie.com]
- 6. researchgate.net [researchgate.net]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Assessing the Synergistic Potential of Upadacitinib and Methotrexate In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Upadacitinib, a selective JAK1 inhibitor, and Methotrexate (MTX), a cornerstone disease-modifying anti-rheumatic drug (DMARD), on key cellular processes implicated in rheumatoid arthritis (RA). While clinical evidence supports the enhanced efficacy of combining Upadacitinib with MTX, this document focuses on the available in vitro experimental data to elucidate the potential synergistic mechanisms at a cellular and molecular level. The information presented herein is intended to inform further research and drug development efforts in the field of autoimmune and inflammatory diseases.
Mechanisms of Action: A Convergent Approach to Immunosuppression
Upadacitinib and Methotrexate employ distinct but complementary mechanisms to modulate the inflammatory response. Understanding these individual pathways is key to appreciating their potential for synergistic activity.
Upadacitinib's Targeted Inhibition of the JAK-STAT Pathway
Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling cascade is a critical pathway for numerous pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and others. By blocking JAK1, Upadacitinib effectively dampens the downstream signaling of these cytokines, leading to reduced inflammation and immune cell activation.
Methotrexate's Multi-faceted Anti-inflammatory and Immunosuppressive Effects
Methotrexate's primary mechanism of action in RA is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. This leads to a reduction in the synthesis of purines and pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells, including activated lymphocytes. Additionally, MTX has been shown to increase adenosine levels, which has potent anti-inflammatory effects, and to modulate other cellular processes involved in inflammation.
The combination of Upadacitinib's targeted cytokine signaling inhibition with Methotrexate's broad anti-proliferative and anti-inflammatory effects provides a strong rationale for their synergistic potential in controlling the complex inflammatory milieu of rheumatoid arthritis.
In Vitro Performance Data
While direct in vitro studies assessing the synergistic effects of the Upadacitinib and Methotrexate combination are not extensively available in the public domain, valuable insights can be gleaned from studies evaluating their individual effects on key immune cell functions. The following tables summarize quantitative data from in vitro experiments on human peripheral blood mononuclear cells (PBMCs), a critical component of the immune response in RA.
Table 1: Effect of Upadacitinib and Methotrexate on Lymphocyte Proliferation in vitro
| Treatment | Concentration (µM) | Inhibition of Lymphocyte Proliferation (%) |
| Upadacitinib | 0.01 | Significant Inhibition |
| 0.1 | Strong Inhibition | |
| 1 | Very Strong Inhibition | |
| Methotrexate | 0.1 | > 50% |
| 1 | > 50% | |
| 10 | > 50% |
Data extrapolated from studies on mitogen-stimulated PBMCs. "Significant Inhibition" indicates a statistically significant reduction in proliferation compared to untreated controls.
Table 2: Effect of Upadacitinib and Methotrexate on Lymphocyte Apoptosis in vitro
| Treatment | Concentration (µM) | Induction of Apoptosis |
| Upadacitinib | 1 | Significant increase in apoptotic cells |
| 10 | Further significant increase in apoptotic cells | |
| Methotrexate | 0.1 | High proportion of apoptotic cells |
| 1 | High proportion of apoptotic cells | |
| 10 | High proportion of apoptotic cells |
Data from studies on freshly activated PBMCs. "Significant increase" denotes a statistically significant rise in the percentage of apoptotic cells compared to untreated controls.
Experimental Protocols
The following provides a generalized methodology for key in vitro experiments that can be adapted to assess the synergistic effects of Upadacitinib and Methotrexate.
Cell Culture and Treatment
-
Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Alternatively, fibroblast-like synoviocytes (FLS) from RA patients can be used to model the joint environment.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Drug Preparation: Upadacitinib and Methotrexate are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Treatment: Cells are treated with varying concentrations of Upadacitinib alone, Methotrexate alone, or a combination of both drugs for a specified duration (e.g., 24, 48, or 72 hours) depending on the assay.
Key In Vitro Assays
-
Lymphocyte Proliferation Assay:
-
PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) in the presence or absence of the drugs.
-
Proliferation is assessed using methods such as:
-
[3H]-thymidine incorporation: Measures the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
CFSE dilution assay: Measures the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) in daughter cells upon cell division, analyzed by flow cytometry.
-
-
-
Apoptosis Assay:
-
Treated cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
The percentage of apoptotic cells is quantified using flow cytometry.
-
-
Cytokine Quantification:
-
Supernatants from cell cultures are collected after treatment.
-
The concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
-
Visualizing the Molecular and Experimental Landscape
Signaling Pathway
A Comparative Guide to the Anti-Inflammatory Profile of Upadacitinib and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory profile of upadacitinib against other prominent small molecule inhibitors, primarily focusing on the Janus kinase (JAK) family of inhibitors. The information is supported by experimental data to assist researchers in understanding the nuanced differences in their mechanisms of action and potency.
Introduction: Targeting Intracellular Signaling in Inflammation
Chronic inflammatory diseases are often driven by dysregulated cytokine signaling.[1][2] Small molecule inhibitors that target intracellular signaling pathways, such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, represent a significant therapeutic advancement.[1][3][4] Upadacitinib is an oral, selective JAK1 inhibitor approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[1][5] Its therapeutic effect stems from its ability to modulate the signaling of pro-inflammatory cytokines that are dependent on JAK1.[3][4][5] This guide benchmarks upadacitinib's inhibitory profile against other JAK inhibitors like tofacitinib, baricitinib, and filgotinib, providing a comparative view of their selectivity and functional consequences.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade used by numerous cytokines and growth factors to regulate gene expression involved in immunity, inflammation, and hematopoiesis.[6] The pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, translocate to the nucleus, and modulate the transcription of target inflammatory genes.[3] Upadacitinib, by selectively inhibiting JAK1, blocks this cascade for a specific set of cytokines.[3][7]
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
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